plastin
Description
Properties
CAS No. |
121396-96-1 |
|---|---|
Molecular Formula |
C7H7NO2 |
Synonyms |
plastin |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Plastins
Modular Domain Organization
The fundamental modular organization of plastins involves a clear separation between the regulatory elements at the N-terminus and the actin-binding machinery in the C-terminus. This bipartite structure allows for both regulated activity and efficient actin filament cross-linking. The core actin-binding function resides in tandem repeats of actin-binding domains, while the N-terminal region integrates regulatory signals, such as calcium binding and phosphorylation, to modulate this activity.
The general domain architecture of a plastin protein can be summarized as follows:
| Domain Region | Key Features | Location |
| N-Terminal Headpiece | Regulatory elements, EF-hand motifs | N-terminus |
| C-Terminal Core | Actin binding | C-terminus |
| Tandem Actin-Binding Domains (ABDs) | ||
| Calponin-Homology (CH) Domains (CH1-CH4) | Within ABDs |
N-Terminal Regulatory Headpiece
The N-terminal region of plastins functions as a regulatory headpiece. This region is involved in modulating the actin-bundling activity of the protein in response to intracellular signals. In mammalian plastins, this headpiece typically contains calcium-binding motifs. Additionally, some this compound isoforms, notably L-plastin, possess specific phosphorylation sites within this N-terminal headpiece, which are crucial for regulating their function in certain cell types, such as leukocytes and cancer cells. Phosphorylation at specific serine residues, like Ser5 and Ser7 in L-plastin, has been shown to impact its actin-binding activity and cellular roles.
EF-Hand Calcium-Binding Motifs
A prominent feature of the N-terminal regulatory headpiece is the presence of two EF-hand calcium-binding motifs. These motifs are homologous to the calcium-binding domains found in proteins like calmodulin. The EF-hand motifs enable plastins to sense and respond to changes in intracellular calcium concentration. Calcium binding to these motifs can regulate the actin bundling activity of plastins, often leading to inhibition of bundling in a calcium-dependent manner in mammalian isoforms. However, it is noted that some non-mammalian fimbrins may not exhibit calcium sensitivity. The calcium-loaded EF-hand domain of L-plastin has been structurally studied, revealing a switch helix that plays a role in regulating actin bundling.
Tandem Actin-Binding Domains (ABDs)
The core actin-bundling activity of plastins is mediated by two tandem actin-binding domains (ABDs) located in the C-terminal portion of the protein. The presence of two ABDs within a single polypeptide chain is a unique characteristic of plastins compared to some other actin-bundling proteins that may require dimerization to achieve a similar function. These tandem ABDs are responsible for cross-linking individual actin filaments to form bundles. Structural analysis suggests that these tandem ABDs can fold into a compact structure, potentially in an antiparallel arrangement, allowing them to simultaneously interact with adjacent actin filaments.
Actin-Binding Domain 1 (ABD1)
The first actin-binding domain in the tandem repeat is referred to as ABD1. ABD1 is composed of two calponin-homology (CH) domains, specifically CH1 and CH2. Research indicates that ABD1 interacts with F-actin. Studies on the binding affinity of isolated ABD1 suggest it has a lower affinity for F-actin compared to isolated ABD2. Furthermore, ABD1 can allosterically inhibit the binding of ABD2 to actin.
Actin-Binding Domain 2 (ABD2)
Following ABD1 in the sequence is the second actin-binding domain, ABD2. ABD2 is formed by the other two calponin-homology domains, CH3 and CH4. ABD2 has been shown to possess a high intrinsic affinity for F-actin. The interaction between ABD2 and F-actin has been studied at high resolution, revealing a binding mode that differs from those observed for other tandem CH-domain proteins. This unique binding mode may contribute to the stabilization of actin filaments. As mentioned, the binding of ABD2 can be allosterically inhibited by ABD1, and the interplay between ABD1 and ABD2 is crucial for the regulated actin cross-linking activity of plastins.
Calponin-Homology (CH) Domains within ABDs (CH1-CH4)
Each of the two actin-binding domains (ABD1 and ABD2) within plastins is composed of two calponin-homology (CH) domains. This results in a total of four CH domains in a this compound molecule, typically designated CH1, CH2, CH3, and CH4, arranged sequentially from the N-terminus of the ABD core. Each CH domain consists of approximately 125 amino acid residues and is a structurally conserved module found in various actin-binding proteins. ABD1 comprises CH1 and CH2, while ABD2 comprises CH3 and CH4. These CH domains provide the structural interface for interaction with actin monomers within the filament, enabling the bundling function of plastins. Specific CH domains within ABD2, such as CH3, have been shown to make extensive contact with actin protomers.
Table: this compound Domain Organization
| Domain/Region | Subdomains/Motifs | Approximate Location (relative) | Key Feature |
| N-Terminal Headpiece | N-terminus | Regulatory functions | |
| EF-Hand Motifs (2) | Within Headpiece | Calcium binding, regulation of activity | |
| Phosphorylation Sites | Within Headpiece (e.g., L-plastin) | Regulation of activity (isoform-specific) | |
| C-Terminal Core | C-terminus | Actin binding and bundling | |
| Tandem ABDs (ABD1 and ABD2) | Within Core | Cross-linking actin filaments | |
| Actin-Binding Domain 1 (ABD1) | CH1, CH2 | Within Core | Actin binding |
| Actin-Binding Domain 2 (ABD2) | CH3, CH4 | Within Core | Actin binding, higher intrinsic affinity, regulated by ABD1 |
| Calponin-Homology (CH) Domains | CH1, CH2, CH3, CH4 | Within ABDs | Structural modules for actin interaction |
Compound Names and Identifiers
Compact Globular Structure versus Dumbbell-like Shapes
Isoform-Specific Structural Distinctions
While the basic domain organization is conserved across this compound isoforms, there are structural distinctions, particularly in the N-terminal regions and potentially in the precise way their ABDs interact with actin, that contribute to their specific functions and tissue distributions .
Unique N-Terminal Features (e.g., L-Plastin Phosphorylation Sites)
The N-terminal headpiece of plastins contains regulatory elements, including EF-hand calcium-binding motifs . L-plastin is distinguished from I- and T-plastin by unique features in its N-terminal regulatory sequence . Notably, L-plastin is the only isoform known to contain specific serine phosphorylation sites that undergo modification during leukocyte activation . Serine 5 (Ser5) and Serine 7 (Ser7) in the N-terminus of L-plastin have been identified as primary targets of phosphorylation . Phosphorylation at Ser5, in particular, has been shown to increase the F-actin-binding activity of L-plastin and promote its localization to sites of actin assembly . This phosphorylation is regulated by various signaling pathways, including those dependent and independent of PI3K . The N-terminal headpiece of L-plastin also contains a binding site for calmodulin . Calcium binding at the EF-hands can induce conformational changes that inhibit the actin-bundling activity of plastins in vitro .
Variations in ABD Binding Sites and Orientations
Plastins bind F-actin through their tandem ABDs, each comprising two CH domains . While the general mechanism involves these domains, there can be subtle variations in how the ABDs of different isoforms engage with actin filaments, potentially leading to distinct F-actin organization . Studies suggest that actin binding is mediated through ABD1, while bundling is facilitated through both ABDs . The two ABDs can cross-link actin filaments into tight bundles . Electron microscopy studies have provided atomic models of actin filament bundling by T-plastin, showing how it can simultaneously bind two actin filaments . The two ABDs adopt a quasi-antiparallel orientation when bound to actin . While highly similar in sequence, the this compound isoforms may interact differentially with F-actin . For instance, T-plastin has been observed to induce shape changes in microvilli and remain associated with microvillar actin filaments after detergent extraction, whereas L-plastin did not have this effect and was completely extracted in certain cell types . Furthermore, the binding of PLS3 (T-plastin) via both ABD1 and ABD2 has been suggested to be essential at the leading edge and focal adhesions . Structural analysis also indicates that this compound ABD2's unique actin binding mode might stem from its position at the C-terminal end of the protein and the influence of the preceding linker region .
| This compound Isoform | Primary Tissue Distribution (Mammals) | Key N-Terminal Features | Noteworthy Structural/Functional Aspects |
| L-plastin (this compound 2, LCP1) | Hematopoietic cells, Leukocytes, many Cancer cells | Two EF-hands, Ser5 and Ser7 phosphorylation sites, Calmodulin binding site | Phosphorylation at Ser5 enhances F-actin binding; Calcium binding can inhibit bundling; Involved in immune cell function and motility |
| I-plastin (this compound 1) | Intestine, Kidney | Two EF-hands | Plays a vital role in absorptive epithelia; Localizes to microvilli |
| T-plastin (this compound 3, PLS3) | Most solid tissues (fibroblasts, epithelial cells, neurons) | Two EF-hands, Potential calcium-binding site | Broadest tissue distribution; Involved in cytoskeletal structure and motility; Can induce microvilli shape changes; Suggested binding via both ABDs is essential at leading edge/focal adhesions |
Biochemical and Biophysical Mechanisms of Actin Interaction
Actin Filament Binding and Cross-linking Properties
Plastins bind to filamentous actin (F-actin) to facilitate the formation of bundles. The interaction involves specific binding sites on the actin filaments engaged by the CH domains within each ABD .
The two ABDs of plastin exhibit different affinities for F-actin . Research on human L-plastin indicates that ABD2 binds F-actin very tightly, with a low-nanomolar dissociation constant (Kd) . This high affinity suggests a strong interaction between ABD2 and actin filaments . In contrast, the binding of ABD1 to actin is reported to be weak .
Studies using co-sedimentation assays have been employed to quantify the binding affinity of this compound constructs to F-actin. For instance, experiments with L-plastin have shown that the isolated ABD2 binds F-actin with significantly higher affinity compared to ABD1 or the full-length protein .
This compound cross-links actin filaments by simultaneously binding to two separate filaments via its two ABDs . This cross-linking leads to the formation of densely packed actin bundles .
Plastins are classified as "small" cross-linkers because their two ABDs are closely positioned within a single polypeptide chain, unlike larger cross-linkers such as alpha-actinin (B1170191) which form looser bundles . This structural characteristic allows plastins to induce the formation of tightly packed actin bundles . The tight arrangement of the ABDs in this compound contributes to the dense packing observed in the bundles they form .
Electron microscopy studies of actin arrays cross-linked by this compound have provided insights into the structural organization of these bundles . These studies show that this compound incorporates into actin bundles, and this incorporation occurs primarily during actin polymerization . Cross-linking of preformed actin filaments by this compound can be irregular .
This compound cross-links actin filaments into dense parallel bundles with a characteristic inter-filament distance . Measurements from electron microscopy of 2D actin arrays cross-linked by T-plastin have shown an inter-filament distance of approximately 115–120 Å (11.5–12 nm) . This distance is consistent with measurements from in vivo structures like microvilli bundles . The bundling can lead to the formation of ordered hexagonal lattices of actin filaments .
Within these bundles, actin filaments can be arranged with either parallel or antiparallel polarity . This compound is capable of cross-linking filaments in both orientations, which correlates with its localization in structures containing parallel bundles (e.g., microvilli, stereocilia) and mixed polarity bundles (e.g., contractile rings, cell cortex) .
Structural and biochemical data suggest that this compound employs a sequential mechanism for actin bundling . A proposed model indicates that initial engagement with an actin filament occurs primarily through ABD2 . The robust binding affinity of ABD2 for F-actin supports its role in the initial interaction .
Upon binding of ABD2 to the first actin filament, conformational changes are triggered, particularly within the linker region connecting ABD2 and ABD1 . These rearrangements are thought to release ABD1 from an auto-inhibited state, enabling it to bind to a second actin filament and thus cross-link the two filaments . This sequential engagement model, where ABD2 binds first, facilitates the bridging of filaments in both parallel and antiparallel orientations .
The cross-links formed by this compound are not entirely rigid and exhibit a degree of flexibility . This flexibility is accommodated by the torsional freedom of actin filaments and potential rearrangements at the interface between the two ABDs of this compound . Structural studies suggest that flexible linkers between the CH domains within this compound contribute to the conformational plasticity required for stable cross-linking of filaments with different geometries .
This flexibility allows this compound to bridge filaments in both parallel and antiparallel configurations . The ability of this compound-bundled filaments to bend at the sites of cross-links, possibly through changes in the twist of the bound actin filament, further highlights the flexible nature of these interactions .
Sequential Actin Engagement Models (e.g., ABD2 as initial engagement)
Impact on Actin Filament Stability and Polymerization
Plastins exert a significant influence on the dynamic behavior of actin filaments, affecting their stability and the rates of polymerization and depolymerization.
A key function of plastins is their ability to stabilize actin filaments and protect them from depolymerization. Studies on T-plastin and its first actin-binding domain (ABD1) have demonstrated their capacity to stabilize F-actin and inhibit cofilin-mediated depolymerization in vitro. This stabilization is thought to occur, at least in part, through the binding of this compound to F-actin, which can induce conformational changes in actin subunits, such as promoting a more "closed" conformation of the nucleotide-binding cleft, a state correlated with increased filament stability.
Research findings illustrating the protective effect of this compound against depolymerization are summarized in the table below:
| This compound Isoform/Domain | Assay Type | Observed Effect on F-actin Depolymerization | Reference |
| T-plastin | In vitro depolymerization assay | Stabilized actin filaments | |
| T-plastin | In vitro depolymerization assay | Protected against cofilin-mediated depolymerization | |
| T-plastin ABD1 | In vitro depolymerization assay | Stabilized actin filaments | |
| T-plastin ABD1 | In vitro depolymerization assay | Protected against cofilin-mediated depolymerization | |
| L-plastin ABD1 | In vitro depolymerization assay | Inhibited F-actin depolymerization |
Protection Against Depolymerization
Specificity in Actin Network Formation
Plastins are recognized for their ability to organize actin filaments into specific higher-order structures, contributing to the formation of distinct actin networks within the cell.
A notable characteristic of plastins is their capacity to cross-link actin filaments into both parallel and antiparallel arrays. This versatility is crucial for their function in various cellular structures that feature different actin filament polarities, such as the uniformly polarized parallel bundles in microvilli and stereocilia, and the mixed-polarity bundles found in contractile rings and the cell cortex. Cryo-electron microscopy studies have provided structural insights into how T-plastin achieves this bidirectional cross-linking. These studies reveal a sequential bundling mechanism where the second actin-binding domain (ABD2) typically engages an actin filament first, followed by the binding of the first actin-binding domain (ABD1) to a second filament. The flexibility of the inter-ABD linkers is essential for accommodating the geometry required to bridge filaments in both parallel and antiparallel orientations.
Structural and mechanistic findings on this compound cross-linking are summarized below:
| This compound Isoform | Cross-linking Capability | Proposed Mechanism | Key Structural Feature Involved | Reference |
| T-plastin | Parallel and antiparallel arrays | Sequential binding (ABD2 then ABD1), facilitated by flexible inter-ABD linkers | Inter-ABD linkers | |
| This compound/Fimbrin | Parallel and antiparallel arrays | Separation of ABD1 and ABD2 upon actin binding due to linker flexibility | Interdomain linkers |
Plastins are primarily associated with the formation of tightly packed, aligned actin filament bundles, characteristic of structures like filopodia and microvilli. These structures contrast with the branched or dendritic actin networks typically nucleated by the Arp2/3 complex, which are prominent in lamellipodia. While the Arp2/3 complex generates branched networks, actin-bundling proteins, including plastins and fascin, can play a role in reorganizing these branched networks into aligned bundles. Experimental evidence suggests that the transition from a dendritic network to bundled filaments can be influenced by factors such as the depletion of capping protein, which allows for filament elongation and subsequent bundling. Thus, while the Arp2/3 complex is the primary nucleator of dendritic networks, plastins contribute to shaping the actin cytoskeleton by promoting the formation and stabilization of aligned filament structures, sometimes in conjunction with or following the initial formation of branched networks.
Regulation of Plastin Function
Post-Translational Modifications
Post-translational modifications (PTMs) are critical mechanisms that dynamically alter protein function, stability, localization, and interactions after protein synthesis. These modifications significantly expand the functional diversity of the proteome. In the context of plastins, PTMs, particularly phosphorylation, play a pivotal role in modulating their interaction with actin filaments and influencing their cellular roles.
Phosphorylation Events
Phosphorylation, the reversible addition of a phosphate (B84403) group to specific amino acid residues (primarily serine, threonine, and tyrosine), is a prevalent and crucial PTM that acts as a molecular switch in numerous cellular processes, including signal transduction and cytoskeletal dynamics. L-plastin, one of the three mammalian plastin isoforms, is notably regulated by phosphorylation. It is the only this compound isoform known to possess specific serine phosphorylation sites in its N-terminal regulatory headpiece. Phosphorylation of these sites can trigger rearrangements of the cytoskeleton by influencing actin bundling activity. These phosphorylation events are often initiated in response to diverse extracellular signals that stimulate processes like immune cell activation, migration, and proliferation.
L-plastin contains several identified phosphorylation sites, with Serine 5 (Ser5) and Serine 7 (Ser7) in the N-terminal headpiece being particularly well-studied. In hematopoietic cells, both Ser5 and Ser7 can be phosphorylated in vivo, while in non-hematopoietic cells, phosphorylation appears to be primarily focused on Ser5. Ser5 in L-plastin is recognized as a key target for phosphorylation downstream of various signaling pathways. In vivo, Ser5 is extensively phosphorylated following exposure to a range of extracellular stimuli. Phosphorylation of Ser5 by cAMP-dependent protein kinase A (PKA) has been consistently demonstrated both in vivo and in vitro. Additionally, phosphorylation at Tyrosine 28 (Tyr28) has also been identified in L-plastin.
Phosphorylation of L-plastin, particularly at Ser5, has a significant impact on its interaction with filamentous actin (F-actin). Ser5 phosphorylation leads to an increase in the F-actin-binding affinity of L-plastin. This modification also promotes the targeting and localization of L-plastin to cellular regions undergoing active actin assembly. Functionally, Ser5 phosphorylation enhances the actin bundling activity of L-plastin. Experimental studies using a phosphomimetic mutant (S5E), where Ser5 is replaced by glutamic acid to mimic constitutive phosphorylation, have shown increased actin-bundling activity and enhanced localization to focal adhesion sites compared to wild-type L-plastin or a non-phosphorylatable S5A mutant. Furthermore, phosphorylated L-plastin demonstrates a stronger association with cellular F-actin, remaining bound even after detergent treatment, unlike the S5A variant. Ser5 phosphorylation has also been implicated in regulating the turnover of actin in focal adhesions.
Data illustrating the impact of Ser5 phosphorylation on L-plastin's association with F-actin have been reported. For instance, in vitro co-sedimentation assays have shown that at a specific L-plastin to actin ratio, a significantly higher amount of phosphorylated L-plastin co-sediments with F-actin compared to its non-phosphorylated form.
The phosphorylation of L-plastin is tightly controlled by a variety of kinases operating within complex cellular signaling networks. Protein Kinase A (PKA) is known to phosphorylate L-plastin at Ser5 both in vitro and in vivo. Protein Kinase C (PKC) isoforms, notably PKC ζ, have been shown to regulate Ser5 phosphorylation of L-plastin in response to chemokine stimulation, such as by SDF-1α. Inflammatory stimuli and signaling through formylated peptide receptors (fMLP receptors) also induce L-plastin phosphorylation, involving kinases like PI3K and PKC. Immune complex binding can trigger Ser5 phosphorylation via PKA activation. Furthermore, TNF-α signaling in osteoclasts leads to L-plastin phosphorylation on Ser5 and Ser7 through a signaling cascade that includes Src, PI3-K, TRAF-6, and the Rho/Rho-kinase pathway. Activation of the ERK/MAPK and PI3K pathways can also result in Ser5 phosphorylation mediated by downstream kinases such as RSK1/2 and SGK3. Mst1 kinase has been identified as a regulator that phosphorylates L-plastin at Threonine 89 (Thr89), a modification crucial for L-plastin's localization to lamellipodia and for effective T cell migration. L-plastin phosphorylation is also observed as a substrate during T-cell receptor signaling. Various stimuli, including IL-2, CD3/CD28 or CD3/CD2 receptor engagement, and chemokines like CXCL12, induce Ser5 phosphorylation.
Impact on Actin-Binding Affinity and Bundling Activity
Other Potential Modifications
While phosphorylation is the most extensively studied PTM of plastins, particularly L-plastin, proteins can undergo a wide array of other modifications including acetylation, glycosylation, ubiquitination, and proteolytic cleavage, which collectively regulate protein function, stability, and interactions within the cytoskeleton. Although these modifications are known to occur on cytoskeletal proteins and are essential for cellular function, specific details on how these particular modifications directly regulate this compound function, beyond the well-established role of phosphorylation and calcium binding, are not as comprehensively documented in the provided literature.
Ligand-Mediated Regulation
Inhibition of Actin-Bundling Activity by Ca2+
A well-established effect of calcium binding to plastins is the negative regulation of their actin-bundling activity. In vitro experiments have demonstrated that increasing calcium concentrations inhibit the formation of actin bundles by L-plastin. Specifically, calcium concentrations greater than 10^-6 M have been shown to reduce the binding of L-plastin to F-actin, while binding remains intact at concentrations less than 10^-7 M calcium. For I- and L-plastin, actin bundles are formed at a free calcium concentration of pCa 7 but not at pCa 6.
Studies on this compound 3 (PLS3), also known as T-plastin, have shown that its bundling activity of filamentous actin is negatively regulated by Ca2+. However, the binding of PLS3 to actin itself was not affected by calcium concentration. At low calcium concentrations (pCa 8.5–5.3), PLS3 was capable of bundling actin filaments, but at higher calcium concentrations (pCa < 5.0), its bundling activity was impaired.
The mechanism by which calcium inhibits bundling is thought to involve a conformational change that affects the actin-binding domains (ABDs). Plastins possess two tandem ABDs (ABD1 and ABD2). It has been proposed that in the presence of calcium, the Ca2+-binding regulatory domain masks ABD2, thereby allowing only ABD1 to remain available for actin filament binding. Experimental data from techniques such as differential centrifugation, Förster resonance energy transfer (FRET), native electrophoresis, and chemical crosslinking support the idea that calcium does not significantly affect ABD1's interaction with actin but inhibits the ability of ABD2 to interact with actin.
Inhibition of Actin-Bundling Activity by Ca2+
Isoform-Specific Ca2+ Sensitivities
While calcium negatively regulates the bundling activity of several this compound isoforms, there are observed differences in their sensitivity to calcium. The three human this compound isoforms are L-plastin (PLS2), I-plastin (PLS1), and T-plastin (PLS3).
L-plastin is known to have an optimal calcium-binding affinity that allows it to respond to intracellular calcium signals. In contrast, T-plastin, which is found in solid tissues like fibroblasts and epithelial cells, is considered relatively insensitive to calcium compared to L-plastin.
Research comparing the calcium sensitivity of the human isoforms has shown that PLS1 and PLS2 exhibit similar sensitivities to physiological calcium concentrations, with a pCa50 value of approximately 6.4. PLS3, on the other hand, is notably less sensitive, with a pCa50 value of approximately 5.9. While I- and L-plastin have been shown to bundle actin in a calcium-regulated manner , a detailed analysis specifically of PLS1's calcium sensitivity has been noted as less extensively published compared to other isoforms . However, multiple sources indicate that both I- and L-plastins are calcium-regulated and more sensitive than T-plastin.
The differences in calcium sensitivity among isoforms are summarized in the table below:
| This compound Isoform | Calcium Sensitivity (pCa50) | Relative Sensitivity |
| I-plastin (PLS1) | ~6.4 | More sensitive |
| L-plastin (PLS2) | ~6.4 | More sensitive |
| T-plastin (PLS3) | ~5.9 | Less sensitive |
Phosphoinositide Interactions
Phosphoinositides, a class of phospholipids, also play a role in regulating this compound activity. These lipids are crucial components of cell membranes and are involved in various signaling pathways.
It has been reported that phosphoinositides can reduce the interaction between L-plastin and actin filaments. This inhibitory effect of phosphoinositides on L-plastin's binding to actin has been noted to resemble the interaction observed between alpha-actinin (B1170191) and actin. Proteins interact with membrane surfaces and specific lipid components like phosphoinositides to ensure proper subcellular localization and activation. Phosphoinositides can also influence protein activity by recruiting or releasing regulatory enzymes.
Protein-Protein Interactions Modulating Activity
This compound function is further modulated through direct interactions with other proteins. These interactions can integrate this compound activity with various cellular signaling pathways and processes.
Regulation by Specific Signaling Proteins (e.g., Rab5, Cortactin, STIM1)
Several signaling proteins have been identified that interact with plastins and influence their function:
Rab5: Rab5 is a small GTP-binding protein that is a key regulator of the early endocytic pathway. Studies have shown that L- and T-plastin interact specifically with activated Rab5. These proteins have been observed to co-localize with Rab5 on the plasma membrane and endosomes. Overexpression of L- and T-plastin has been correlated with increased Rab5 activity. The interaction between activated Rab5 and this compound is significant as it influences endocytic activity. Specifically, this compound 3 (PLS3) interacts with activated Rab5 and co-localizes with it on the plasma membrane and endosomes, facilitating mammalian endocytosis. The yeast ortholog of PLS3, fimbrin, is also involved in endocytosis, and its loss inhibits this process.
Cortactin: Cortactin is an actin-binding protein known to be a major regulator of actin dynamics. L-plastin has been found to associate with protein complexes containing cortactin. The binding of L-plastin to cortactin has been described in various cellular contexts. This interaction is particularly relevant in processes involving significant actin remodeling, such as the formation of the sealing ring in osteoclasts, where both L-plastin and cortactin play roles. Research suggests a mechanistic link where L-plastin forms initial actin aggregates that serve as a core for the assembly of signaling molecules, including cortactin, during sealing ring formation. Cortactin has been shown to co-distribute with L-plastin in peripheral membrane extensions and ruffling membranes. This co-distribution is also observed for phosphorylated L-plastin.
STIM1: STIM1 (stromal interaction molecule 1) is a protein located in the endoplasmic reticulum (ER) that functions as a calcium sensor. It plays a crucial role in maintaining cellular calcium balance and supporting calcium signaling, particularly through the process of store-operated calcium entry (SOCE). While STIM1 is involved in calcium signaling pathways that can impact actin dynamics and is studied alongside this compound 3 in contexts like osteoarthritis and calcium-dependent mechanotransduction , direct physical interaction between STIM1 and this compound is not explicitly and consistently reported in the provided search results. STIM1 is known to interact directly with other proteins like Orai1 channels and also with certain lipids in the plasma membrane. Its influence on this compound activity is likely mediated indirectly through the regulation of intracellular calcium levels, which, as discussed, directly impacts this compound's bundling activity.
Impact on Actin Dynamics and Cellular Processes
The regulation of this compound function through calcium binding, phosphoinositide interactions, and protein-protein interactions has significant consequences for actin dynamics and various cellular processes. As actin-bundling proteins, plastins are critical for organizing the actin cytoskeleton.
L-plastin, for instance, cross-links actin filaments into tight bundles, thereby increasing the stability of actin-based structures like podosomes and lamellipodia. Plastins collectively contribute to the formation and maintenance of plasma membrane projections, including microvilli, lamellipodia, filopodia, and invadopodia.
L-plastin is recognized as a critical regulator of actin dynamics, particularly in immune cells. It contributes to the fine-tuning of actin turnover within the cell. Studies using fluorescence recovery after photobleaching (FRAP) have shown that L-plastin affects actin turnover by decreasing the actin dissociation rate, which leads to an increase in the amount of F-actin. Phosphorylation of L-plastin has been shown to enhance its F-actin binding activity and promote its localization to sites where actin assembly is occurring.
The interaction of plastins with activated Rab5 influences endocytic activity, highlighting a role for plastins in membrane trafficking processes. Furthermore, the association of plastins with proteins like cortactin is linked to the regulation of actin dynamics in various cellular contexts, including the formation of specialized structures like the sealing ring in osteoclasts and the dynamics of membrane extensions.
Compound Names and PubChem CIDs
Cellular and Subcellular Localization and Dynamics
Spatiotemporal Expression Patterns of Isoforms
The expression of plastin isoforms is tightly controlled, displaying remarkable specificity across different cell types and developmental stages.
Cell-Type Specificity (e.g., Hematopoietic, Epithelial, Neuronal)
The three mammalian this compound isoforms exhibit distinct cell-type-specific expression profiles under physiological conditions.
L-plastin (this compound 2): This isoform is predominantly found in cells of the hematopoietic lineage, including lymphocytes, macrophages, granulocytes (neutrophils and eosinophils), and monocyte-derived osteoclasts. While normally restricted to these immune cells, L-plastin is frequently detected in various cancer cells of non-hematopoietic origin, particularly epithelial cancers, and is recognized as a marker for many types of cancer.
I-plastin (this compound 1): The expression of I-plastin is largely confined to the absorptive epithelia of the intestine (small intestine and colon) and kidney, where it contributes significantly to their function. It is also expressed in the stereocilia of auditory hair cells in the inner ear, being the major isoform present in adult hair cells.
T-plastin (this compound 3): T-plastin is the most widely distributed isoform, found in most solid tissues and cells with replicative potential, such as fibroblasts, endothelial cells, epithelial cells, and melanocytes. Neurons in the brain also express T-plastin. In auditory hair cells, T-plastin is expressed primarily during the early stages of differentiation.
The following table summarizes the primary cell-type specificity of the human this compound isoforms:
| Isoform | Primary Cell/Tissue Types (Physiological) | Also Found In (Pathological/Specific) |
| L-plastin (PLS2) | Hematopoietic cells (Lymphocytes, Macrophages, Granulocytes, Osteoclasts) | Many types of cancer cells (non-hematopoietic origin) |
| I-plastin (PLS1) | Intestine (absorptive epithelia), Kidney | Auditory hair cell stereocilia (adult) |
| T-plastin (PLS3) | Solid tissues (Fibroblasts, Epithelial, Endothelial, Melanocytes), Neurons | Auditory hair cell stereocilia (early development) |
Developmental Expression Dynamics
While the cell-type specificity highlights differential expression in mature tissues, there is evidence of developmental regulation. In rat cochlear hair cells, T-plastin expression is limited to the early stages of differentiation, whereas I-plastin is expressed consistently from early development into adulthood, indicating a temporal control of isoform expression during development of this specific cell type. More comprehensive studies are needed to fully elucidate the developmental expression dynamics of all this compound isoforms across various tissues and organisms.
Localization within Actin-Rich Structures
Plastins are key components of various actin-rich structures, where their actin-bundling activity contributes to the formation and stability of these dynamic cellular architectures. Their localization within these structures is crucial for processes involving cell shape change, adhesion, and migration.
Podosomes and Invadopodia
Podosomes and invadopodia are actin-rich structures involved in cell adhesion, matrix degradation, and invasion, particularly important in immune cells and cancer cells, respectively.
L-plastin: This isoform is a known component of podosomes in immune cells such as macrophages, osteoclasts, and neutrophils. L-plastin is enriched in podosomes and co-localizes with F-actin, contributing to their formation and stability. Furthermore, L-plastin is found in invadopodia of cancer cells, structures that facilitate invasion and metastasis. Phosphorylation of L-plastin, specifically on serine-5, has been shown to enhance its targeting to sites of actin assembly, including invadopodia, and contributes to matrix degradation and invasiveness.
T-plastin: T-plastin has also been identified as a component of cancer cell invadopodia.
I-plastin: While I-plastin is found in structures like filopodia and stereocilia, its presence in podosomes or invadopodia is not explicitly detailed in the provided information.
Lamellipodia and Filopodia
Lamellipodia and filopodia are dynamic actin-rich protrusions at the leading edge of motile cells, involved in exploring the environment and driving cell migration.
L-plastin: L-plastin localizes to these membrane extensions, playing a role in cell locomotion and adhesion. It is highly enriched in structures like ruffling membranes, microspikes, and filopodia-like structures in migrating cancer cells. L-plastin contributes to increasing the stability of structures such as lamellipodia.
T-plastin: T-plastin is prominently localized in both lamellipodia and filopodia. It is particularly enriched in these protrusions when cells are extending across gaps in the extracellular matrix. T-plastin is present along the length of stationary filopodia, suggesting a structural role, and is considered a potential component of the filopodial tip complex.
I-plastin: I-plastin is also reported to be present in filopodia, in addition to structures like intestinal microvilli and hair cell stereocilia.
The following table summarizes the localization of this compound isoforms in key actin-rich structures:
| Isoform | Podosomes | Invadopodia | Lamellipodia | Filopodia | Stress Fibers |
| L-plastin (PLS2) | Yes | Yes | Yes | Yes | Yes |
| I-plastin (PLS1) | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | Yes | Not explicitly detailed |
| T-plastin (PLS3) | Not explicitly detailed | Yes | Yes | Yes | Not explicitly detailed (expressed in cells with SFs) |
Microvilli and Stereocilia (Brush Border)
Plastins are key components of the actin core bundles found in microvilli and stereocilia. I-plastin (PLS1) is a prominent actin-bundling protein in the brush border microvilli of the intestinal and renal epithelia, as well as in the stereocilia of inner ear hair cells . T-plastin (PLS3) has also been found in the stereocilia of developing auditory hair cells and transiently in intestinal microvilli . L-plastin is not typically found in these structures .
In intestinal brush border microvilli, I-plastin, along with villin and espin, cross-links the axial actin bundles . I-plastin accumulates in the terminal web, the apical part of the cytoplasm where microvillar rootlets are anchored, and interacts with keratin (B1170402) 19, potentially contributing to anchoring the actin rootlets to the intermediate filament network . Studies in I-plastin-deficient mice have revealed significant ultrastructural alterations in microvilli, which are shorter, constricted at their base, and lack true rootlets, leading to increased epithelial fragility . This highlights I-plastin's crucial role in brush border morphology and stability, particularly in organizing the terminal web .
In stereocilia, which are specialized microvilli of auditory hair cells, I-plastin is consistently expressed, while T-plastin is expressed transiently during development . The precise architecture of actin filaments cross-linked by plastins in stereocilia is thought to be essential for auditory signal transduction .
Immunological Synapses
L-plastin (LPL) plays a critical role in the formation and maturation of the immunological synapse (IS), the specialized contact site between T cells and antigen-presenting cells (APCs) . L-plastin accumulates at the IS upon T-cell activation . It enhances F-actin polymerization and directly binds to the β2 chain of the integrin LFA-1, supporting intercellular adhesion and IS formation in human and murine T cells .
L-plastin-deficient T cells exhibit defects in IS maturation, forming smaller and less stable synapses, which impairs efficient T-cell stimulation, cytokine production, and proliferation . Phosphorylation of L-plastin at serine 5 (Ser5) is induced by co-stimulation through CD2 or CD28 and is important for IS maturation . Phosphorylated L-plastin has a higher affinity for F-actin and is required for LFA-1 clustering during IS formation .
Focal Adhesions
L-plastin and T-plastin have been observed in focal adhesions, which are dynamic protein complexes that mediate cell adhesion to the extracellular matrix and serve as signaling hubs .
L-plastin localizes to various actin-rich membrane structures involved in adhesion and locomotion, including focal adhesions . Studies using fluorescence recovery after photobleaching (FRAP) have shown that L-plastin undergoes rapid cycles of association and dissociation in focal adhesions . Phosphorylation of L-plastin on Ser5 increases its association rates in focal adhesions and reduces its lateral mobility, suggesting enhanced binding to F-actin . Phosphorylated L-plastin also reduces the turnover of actin filaments in focal adhesions, increasing the amount of F-actin in these structures .
T-plastin also localizes to focal adhesions, particularly in mesenchymal cells . Mutants of T-plastin with enhanced bundling capacity can exhibit increased localization at stress fibers and focal adhesions, where co-linear actin filaments are prevalent . PLS3 prominently localizes to focal adhesions in osteoblasts, accumulating specifically at the proximal end of mature focal adhesions where they transition into actin stress fibers . PLS3 depletion in osteoblasts renders them unresponsive to changes in extracellular matrix stiffness, affecting cell size, focal adhesion length, and number .
Contractile Rings and Cell Cortex
Plastins are associated with the cell cortex and the cytokinetic contractile ring, structures involved in cell shape maintenance, motility, and cell division . In the cell cortex, actin bundles are present, and associated bundling proteins include this compound .
In cytokinetic contractile rings, which are actomyosin (B1167339) structures assembled at the division plane of dividing cells, this compound is identified as one of the bundling proteins . The contractile ring consists of a circumferential array of F-actin, non-muscle myosin II, and actin-binding proteins, including this compound . This compound contributes to increasing the connectivity of the F-actin meshwork in the cortex, which is proposed to enable the generation of stronger and more coordinated forces necessary for cellular morphogenesis, including cytokinesis . Studies suggest that myosin and this compound cooperate locally at the cell equator to align and compact F-actin bundles in the contractile ring .
Intracellular Trafficking and Compartmentalization
While primarily known for their roles in the cytoplasm and at the cell membrane, studies have indicated that some this compound isoforms exhibit dynamic intracellular trafficking and can be found in different cellular compartments.
Nuclear Export Signals
Differential localization patterns between this compound isoforms can be attributed, in part, to the presence and efficiency of nuclear export signals (NES). T-plastin localizes predominantly to the cytoplasm, whereas L-plastin distributes between the nucleus and cytoplasm . This difference is linked to a highly efficient leucine-rich NES within the N-terminus of T-plastin .
L-plastin also harbors an NES, but it is less conserved and less efficient than that of T-plastin . The presence of a specific phenylalanine residue in the T-plastin NES, which is absent in the L-plastin NES, contributes to the stronger export activity of T-plastin . Mutation or deletion of the NES in T-plastin can lead to its nuclear accumulation . This differential NES activity explains the distinct nucleocytoplasmic distribution patterns observed for T- and L-plastin .
Association with Endosomal Compartments
Some research indicates an association of plastins with endosomal compartments, suggesting a role in intracellular trafficking or endocytosis. T-plastin has been implicated in endocytosis . While the precise mechanisms and the extent of this compound association with endosomes are areas of ongoing research, their presence in these compartments aligns with their broader roles in membrane dynamics and cytoskeletal remodeling processes that are integral to endocytosis and intracellular trafficking pathways.
Data Tables
| This compound Isoform | Primary Localization Examples | Associated Structures/Processes | Key Functions | Relevant Citations |
| L-plastin (LPL) | Hematopoietic cells, Immune cells | Immunological Synapses, Focal Adhesions, Podosomes, Lamellipodia, Phagocytic Cup, Cell Cortex | Actin bundling, Immune cell adhesion and migration, IS formation and maturation, Integrin regulation | |
| I-plastin (PLS1) | Intestine, Kidney, Inner Ear Hair Cells | Brush Border Microvilli, Stereocilia, Terminal Web | Actin bundling, Brush border morphology and stability, Stereocilia structure, Interaction with keratin 19 | |
| T-plastin (PLS3) | Broad distribution in solid tissues, Fibroblasts, Epithelial cells | Focal Adhesions, Leading Edge, Lamellipodia, Filopodia, Contractile Ring, Cell Cortex, Endosomes | Actin bundling, Cell migration, Focal adhesion dynamics, Cytokinesis, Nuclear export, Endocytosis |
| This compound Isoform | Nuclear Export Signal (NES) | NES Efficiency | Nucleocytoplasmic Distribution | Relevant Citations |
| L-plastin (LCP1) | Present | Less efficient | Nucleus and Cytoplasm | |
| T-plastin (PLS3) | Present (Leucine-rich) | Highly efficient | Primarily Cytoplasm |
Detailed Research Findings
Research has provided detailed insights into the dynamics and regulation of plastins in various cellular contexts. For instance, FRAP studies on GFP-tagged L-plastin in Vero cells demonstrated its rapid turnover in focal adhesions, with phosphorylation on Ser5 significantly increasing its association rate and reducing mobility . This phosphorylation event, mediated by kinases like PKC-δ, enhances L-plastin's F-actin binding and bundling activities and promotes its targeting to sites of actin assembly .
In the immunological synapse, L-plastin's interaction with the β2 chain of LFA-1 is crucial for connecting the integrin to the actin cytoskeleton, supporting adhesion and signaling . L-plastin deficiency impairs LFA-1 clustering and downstream signaling events .
Studies on I-plastin in the intestinal brush border have shown that while villin and espin are not strictly required for brush border structure in mice, I-plastin deficiency leads to notable defects in microvillar length, basal constriction, and rootlet formation, emphasizing its unique contribution to terminal web organization and epithelial integrity .
The presence of a potent NES in T-plastin compared to a less efficient one in L-plastin provides a molecular explanation for their differing nucleocytoplasmic distributions . This differential localization may contribute to isoform-specific functions or regulatory mechanisms.
The involvement of plastins in the contractile ring highlights their role in organizing the actomyosin network during cytokinesis. Their ability to bundle actin filaments likely contributes to the mechanical properties and coordinated contraction of the ring .
Physiological Roles of Plastin Isoforms in Healthy Tissues and Systems
Roles in Immune Cell Function (L-Plastin)
L-plastin (also known as Plastin-2 or LCP1) is a leukocyte-specific protein that plays a critical role in regulating the actin cytoskeleton in cells of both the innate and adaptive immune systems. Its function as an actin-bundling protein is essential for numerous processes vital for effective immunity, including cell migration, adhesion, phagocytosis, and the formation of specialized structures like the immunological synapse and podosomes.
Antigen Receptor Signaling Integration
L-plastin is involved in integrating signals from antigen receptors, such as the T-cell receptor (TCR). Actin is rapidly polymerized in response to TCR signaling, and L-plastin contributes to the stability of the actin-based structures formed during this process. L-plastin becomes phosphorylated in response to signals triggering immune response activation, cell migration, and proliferation, including stimulation through the TCR/CD3 complex in association with CD2 or CD28 receptors. This phosphorylation, particularly at serine 5, enhances L-plastin's ability to bind to F-actin and increases cell motility.
Leukocyte Adhesion and Motility
Leukocyte trafficking and motility, critical for immune surveillance and response, are highly dependent on the actin cytoskeleton and are significantly regulated by L-plastin. L-plastin is essential for normal lymphocyte motility and trafficking. Studies using L-plastin-deficient mice have shown diminished chemoattractant-mediated motility in T cells. L-plastin also plays a role in regulating integrin function, which is crucial for cell adhesion. It can bind to the cytoplasmic tail of integrin β-chains and has been implicated as a component of 'inside-out' integrin signaling, affecting cell adhesion and migration. L-plastin directly binds to the β2 chain of the integrin LFA-1, supporting intercellular adhesion and immune synapse formation in T cells. Furthermore, L-plastin can preferentially bind to and maintain the inactive state of αMβ2 integrin (CR3), thereby regulating leukocyte adhesion under flow.
Phagocytosis and Host Defense Mechanisms
Phagocytosis, a key mechanism of innate immunity for engulfing pathogens and cellular debris, relies on dynamic rearrangements of the actin cytoskeleton. L-plastin localizes to actin-rich structures involved in immune defense, including the phagocytic cup, supporting its role in organizing the actin cytoskeleton during phagocytosis. While initial observations in some studies suggested L-plastin might be dispensable for phagocytosis, further research indicates that expression of nonphosphorylatable L-plastin can inhibit bacterial internalization in a lineage-specific manner. L-plastin is also essential for effective host defense against certain pathogens, as demonstrated in mouse models of genetic L-plastin deficiency which show impaired clearance of bacteria like Streptococcus pneumoniae.
Modulation of T-Cell Activation and Immune Synapse Maturation
L-plastin is a critical regulator of T-cell activation and the maturation of the immune synapse, the specialized contact site between T cells and antigen-presenting cells (APCs). Efficient T-cell responses, including cytokine production and proliferation, require proper immune synapse formation, which in turn depends on dynamic actin rearrangements. L-plastin-dependent actin bundling facilitates the formation of lamellipodia and normal immunological synapses, thereby enabling T-cell activation. Phosphorylation of L-plastin is particularly important for immune synapse maturation and the recruitment of LFA-1 to the synapse. Interfering with L-plastin expression or activation can lead to defective LFA-1 recruitment and unstable T cell-APC contacts, diminishing T-cell activation and effector responses.
Function in Neutrophils, Macrophages, Osteoclasts, Eosinophils, T- and B-Lymphocytes
L-plastin is an important component in the cellular processes of various immune cell types.
Neutrophils: L-plastin is involved in neutrophil biology, including adhesion and phagocytosis. FcγRII-mediated adhesion and phagocytosis induce L-plastin phosphorylation in human neutrophils. While L-plastin may be dispensable for neutrophil migration, adhesion, and spreading in some contexts, it is required for adhesion-mediated signaling to the oxidative burst.
Macrophages: L-plastin localizes to podosomes in macrophages, which are actin-based structures important for adhesion, signaling, and motility. L-plastin is required for the stabilization of macrophage podosomes and regulates macrophage motility. It is also essential for the normal localization and development of alveolar macrophages, which are critical for clearing pulmonary infections.
Osteoclasts: L-plastin is an early participant in sealing ring formation in osteoclasts, cells responsible for bone resorption.
Eosinophils: L-plastin mediates GM-CSF sensitization of eosinophils. Increased expression of L-plastin by eosinophils may contribute to abnormal fibrin (B1330869) deposition.
T-Lymphocytes: As discussed, L-plastin is crucial for T-cell motility, activation, and immune synapse formation.
B-Lymphocytes: B cells require L-plastin for chemotaxis-mediated motility. L-plastin-deficient mice show deficiencies in marginal zone B cells, a population sensitive to chemotactic and adhesive signaling, and their B cells exhibit reduced motility towards chemoattractants. L-plastin also supports Tfh cell-B cell interactions and is required for germinal center formation and T-dependent antibody production.
Below is a summary of L-Plastin's roles in different immune cell types:
| Immune Cell Type | Key Physiological Roles Involving L-Plastin | Supporting Evidence |
| Neutrophils | Adhesion, Phagocytosis, Signaling to oxidative burst | Localization to phagocytic cup, phosphorylation during FcγRII-mediated events, requirement for adhesion-mediated signaling |
| Macrophages | Podosome formation and stabilization, Motility, Alveolar macrophage development and localization, Phagocytosis | Localization to podosomes, requirement for podosome stability and motility, essential for alveolar macrophage numbers and bacterial internalization |
| Osteoclasts | Sealing ring formation | Early participation in sealing ring formation |
| Eosinophils | GM-CSF sensitization, Contribution to fibrin deposition | Mediation of GM-CSF sensitization, increased expression linked to fibrin deposition |
| T-Lymphocytes | Motility, Activation, Immune synapse formation and maturation | Crucial for motility and trafficking, essential for activation and synapse formation, phosphorylation importance |
| B-Lymphocytes | Motility, Marginal zone B cell development, Germinal center formation, Antibody production | Required for chemotaxis-mediated motility, deficiency in MZ B cells, support for Tfh-B interactions and antibody production |
Contributions to Epithelial and Intestinal Integrity (I-Plastin/Plastin-1)
I-plastin, also known as this compound-1 or Fimbrin, is highly expressed in the epithelial cells of the small intestine, colon, and kidney. A primary function of I-plastin in the intestine is its crucial role in maintaining the integrity of the epithelial barrier. It is a prominent actin-bundling protein in the brush border microvilli of intestinal epithelial cells, where it contributes to the formation and stabilization of the microvillar core actin filaments.
I-plastin accumulates in the terminal web, a dense network of actin filaments and associated proteins located at the base of the microvilli. Here, it interacts with other cytoskeletal components, such as keratin (B1170402) 19, potentially contributing to anchoring the actin rootlets of the microvilli to the underlying intermediate filament network. This interaction and bundling activity are essential for the mechanical stability and rigidity of the brush border, which is subjected to physical stress within the intestinal lumen. The structural integrity provided by I-plastin is vital for normal intestinal physiological functions, including absorption and secretion processes. Alterations in I-plastin expression or function can impact the integrity of the intestinal barrier, potentially leading to increased permeability and susceptibility to infection or inflammation, and have been associated with gastrointestinal disorders. Studies have shown that deficiency in this compound-1 can lead to decreased transepithelial resistance and increased sensitivity to induced colitis.
Below is a summary of I-Plastin's roles in epithelial and intestinal integrity:
| Tissue/System | Key Physiological Roles Involving I-Plastin (this compound-1) | Supporting Evidence |
| Intestinal Epithelium | Maintaining epithelial barrier integrity, Formation and stabilization of brush border microvilli, Terminal web organization | High expression in intestinal epithelium, localization to microvilli and terminal web, interaction with keratin 19, impact on barrier integrity |
| Kidney Epithelium | Contribution to epithelial structure | Expression in kidney epithelial cells |
Maintenance of Brush Border Morphology and Stability
The brush border, a structure composed of densely packed microvilli on the apical surface of certain epithelial cells, is crucial for absorption and secretion. I-plastin (this compound-1) is a prominent actin-bundling protein found in the microvilli of the intestinal and kidney brush border, where it contributes to the organization and stability of the actin core bundles within these structures. Research using I-plastin gene-disrupted mice has provided insights into its importance in maintaining the integrity of the intestinal epithelium. A lack of I-plastin in these models resulted in increased fragility of the intestinal epithelium and a decrease in transepithelial resistance. These findings suggest that I-plastin is a key regulator of brush border morphology and stability, potentially by anchoring actin bundles to the underlying terminal web, which includes an intermediate filament network.
Diverse Functions in Solid Tissues (T-Plastin/Plastin-3)
T-plastin, also known as this compound-3 (PLS3), is the most widely expressed this compound isoform in mammals, found in various solid tissues. Its ubiquitous expression in these tissues underlies its involvement in a broad spectrum of cellular functions critical for tissue homeostasis and function.
Regulation of Cell Morphology and Division
This compound-3 plays a significant role in regulating cell morphology and division by influencing the dynamics of the actin cytoskeleton. As an actin-bundling protein, PLS3 contributes to the formation and stabilization of various actin-based structures, including stress fibers, filopodia, lamellipodia, and focal adhesions. These structures are essential for processes such as cell motility, cell adhesion, and cell division. PLS3's ability to bundle F-actin is crucial for shaping the cell and enabling dynamic cellular activities.
Role in Neuron Function and Neuroprotection (e.g., Polyglutamine Toxicity)
This compound-3 has emerged as an important factor in neuron function and has demonstrated neuroprotective roles, particularly in the context of polyglutamine toxicity and spinal muscular atrophy (SMA). Increased expression of PLS3 has been shown to ameliorate the phenotype in SMA animal models and rescue motor neuron pathology, including defects in axon growth and neuromuscular junction maturation. PLS3 appears to counteract reduced F-actin levels and restore impaired endocytosis and disturbed calcium homeostasis that can occur in conditions like SMA. Furthermore, PLS3 contributes to neuroprotection by lessening the toxicity associated with pathogenic polyglutamine-containing proteins.
Contribution to Auditory Hair Cell Stereocilia
Plastins are components of the stereocilia in auditory hair cells, structures critical for the transduction of sound signals. Both I-plastin (this compound-1) and T-plastin (this compound-3) have been detected in the stereocilia of mammalian cochlear hair cells. Studies have shown a temporal regulation of this compound expression during hair cell development. T-plastin is expressed in the core of stereocilia during early stages of hair cell differentiation and its expression increases as hair cells mature, but it is absent in the stereocilia of mature hair cells. In contrast, I-plastin is constantly expressed from early to adult stages, suggesting it is the major isoform in adult cochlear hair cells. This temporally restricted expression of T-plastin suggests a specific role in stereocilia formation, while I-plastin contributes to the structure and maintenance of mature stereocilia.
Involvement in Bone Homeostasis
This compound-3 is involved in bone homeostasis, and mutations in the PLS3 gene have been linked to X-linked osteoporosis. PLS3 is expressed in key bone cell types, including osteoblasts, osteocytes, and osteoclasts, which are responsible for bone formation, mechanosensing, and bone resorption, respectively. While the exact mechanisms are still being elucidated, research suggests that PLS3 influences bone homeostasis through several pathways. PLS3 is crucial for osteoblast function, particularly in the mineralization of the bone matrix. Studies using PLS3-depleted osteoblasts showed impaired mineralization and a lack of responsiveness to changes in extracellular matrix stiffness, indicating a role in mechanosensitive signaling pathways important for mineral deposition. PLS3 is also localized in osteocyte dendrites, suggesting a potential involvement in osteocyte mechanosensing, which is vital for regulating bone remodeling. Furthermore, there is evidence suggesting that PLS3 may influence osteoclast activity. The disruption of PLS3 function, whether through mutations or altered expression, can lead to an imbalance in bone remodeling processes, contributing to conditions like osteoporosis.
Regulation of Osteoclast Activity
L-plastin (LPL), also known as this compound-2, is present in the podosomes of osteoclasts, which are bone-resorbing cells . LPL is an actin-bundling protein that cross-links actin filaments into tight bundles . Phosphorylation of LPL on Serine 5 and Serine 7 residues regulates its actin-bundling activity . LPL plays a unique role in the formation of osteoclast sealing rings, which are structures essential for bone resorption . Studies in L-plastin knockout mice have shown defects in sealing zone formation, leading to increased trabecular bone volume and a decrease in eroded perimeters, indicating a mild osteopetrosis phenotype . This suggests that LPL is crucial for proper osteoclast function and bone resorption . The TNF-α/TNFR1 signaling pathway, involving an Src/PI3-K/TRAF-6/Rho kinase axis, has been suggested to regulate L-plastin phosphorylation and the subsequent assembly of nascent sealing zones in osteoclasts . Exosomes carrying L-plastin, shed from certain cells, have also been reported to regulate osteoclastic activity and stimulate osteoclastogenesis .
Influence on Osteogenic Differentiation and Mineralization
This compound-3 (PLS3), or T-plastin, is a calcium-sensitive actin-bundling protein that has been linked to osteoblast function and bone mineralization . Osteoblasts are mesenchymal lineage cells responsible for bone formation through the deposition and subsequent mineralization of a collagen matrix . Actin filament dynamics are essential for osteoblast mineralization . PLS3 is part of the mechanosensitive machinery that regulates osteoblast mineralization . Studies using PLS3-depleted preosteoblast cells have shown that while the initial deposition of the collagen matrix is unaffected, the subsequent mineralization of this matrix is severely impaired . PLS3 localizes to focal adhesions, which are involved in mechanosensation, and its depletion renders osteoblasts unresponsive to changes in extracellular matrix stiffness . This indicates that PLS3-mediated actin bundling is part of the mechanosensitive mechanism promoting osteoblast mineralization . PLS3 is also present in matrix vesicles, which are involved in the formation of hydroxyapatite (B223615) crystals during mineralization .
Data Table: this compound Isoforms and Bone Cells
| This compound Isoform | Primary Cell Type in Bone | Role in Bone Physiology | Key Mechanism(s) |
| L-plastin (PLS2) | Osteoclasts | Regulates bone resorption | Sealing ring formation, actin bundling, phosphorylation |
| T-plastin (PLS3) | Osteoblasts, Osteocytes | Influences osteogenic differentiation and mineralization, mechanosensation | Actin bundling, localization to focal adhesions, presence in matrix vesicles |
| I-plastin (PLS1) | Not primarily associated with bone in this context | Primarily in intestinal and kidney epithelium, inner ear stereocilia | Actin bundling in specialized epithelial structures |
General Cellular Processes
Plastins are involved in a range of general cellular processes that rely on dynamic remodeling of the actin cytoskeleton.
Cell Polarization and Cytokinesis
Plastins play a role in cell polarization and cytokinesis, processes driven by the cortical actomyosin (B1167339) network nih.govriken.jpeurekalert.orgnih.govresearchgate.net. In Caenorhabditis elegans zygotes, the this compound orthologue PLST-1 is crucial for generating potent cortical actomyosin contractility nih.govriken.jpeurekalert.orgresearchgate.net. PLST-1 is enriched in contractile structures and is required for the effective coalescence of myosin II filaments and coordinated cortical contractility nih.govriken.jpnih.govresearchgate.net. In the absence of PLST-1, polarization is compromised, and cytokinesis is delayed or fails nih.govriken.jpeurekalert.orgnih.govresearchgate.net. Mathematical modeling suggests that an optimal amount of bundling agents like this compound enhances the network's ability to contract, enabling the cortex to generate stronger and more coordinated forces for cellular morphogenesis nih.govnih.govresearchgate.net.
Intracellular Organelle Traffic
Intracellular organelle traffic is a fundamental process in eukaryotic cells, essential for delivering molecules, maintaining membranes, and recycling or degrading proteins nih.govnih.gov. This transport often relies on motor proteins moving along cytoskeletal tracks, including actin filaments wikipedia.org. While the search results don't explicitly detail the direct involvement of plastins in regulating the movement of specific organelles, their role in organizing and bundling actin filaments suggests a potential indirect influence on intracellular organelle trafficking by providing structural support and tracks for motor proteins wikipedia.org. PLS3 has been recognized as a regulator of vesicle trafficking researchgate.net.
Fluid-Phase Endocytosis and Vesicle Trafficking
Plastins, particularly L- and T-plastin, have been implicated in endocytic functions and vesicle trafficking researchgate.net. Endocytosis is a process by which cells internalize plasma membrane proteins and extracellular molecules through the formation of vesicles frontiersin.orgnih.govphysiology.org. Fluid-phase endocytosis refers to the non-specific uptake of extracellular material frontiersin.orgnih.gov. Studies have shown that L- and T-plastin interact with activated Rab5, a key regulator of endocytosis and vesicle trafficking researchgate.net. Expression of L- and T-plastin has been shown to increase the rate of fluid-phase endocytosis researchgate.net. This compound's orthologue in yeast, fimbrin, is localized to endocytic actin patches and is essential for endocytosis researchgate.net. PLS3 is involved in processes dependent on F-actin dynamics, including endocytosis and vesicle trafficking researchgate.net.
DNA Repair Mechanisms
While the primary function of plastins is related to the actin cytoskeleton, T-plastin has been suggested to be possibly involved in DNA repair . The search results provide limited detailed information on this specific role in healthy tissues, noting it as a potential function .
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| L-plastin (PLS2) | 5460341 uni-freiburg.de |
| T-plastin (PLS3) | 10489237 (This CID appears to be for the gene PLS3, not the protein itself. Protein CIDs are less common in PubChem than gene or compound CIDs. UniProt ID P13797 is associated with PLS3) genecards.org |
| I-plastin (PLS1) | 10489236 (This CID appears to be for the gene PLS1, not the protein itself. UniProt ID P13795 is associated with PLS1) |
| Calcium | 5460341 uni-freiburg.de |
| TNF-α | Not applicable (protein) |
| Rab5 | Not applicable (protein) |
Note: PubChem primarily focuses on chemical compounds. While some proteins and genes are listed, obtaining a specific PubChem CID for a protein like this compound isoforms can be challenging. UniProt IDs are more commonly used for proteins. The CIDs listed for PLS1 and PLS3 appear to be associated with their respective genes in PubChem. The CID for Calcium is provided as it is mentioned in the context of this compound regulation.Plastins are a family of highly conserved actin-bundling proteins found across eukaryotic organisms, including humans . Their primary function lies in cross-linking actin filaments into bundles, which is fundamental for various cellular processes relying on the dynamic nature of the actin cytoskeleton . In mammals, there are three distinct isoforms: L-plastin (this compound-2, PLS2), T-plastin (this compound-3, PLS3), and I-plastin (this compound-1, PLS1). These isoforms display specific tissue distribution under normal physiological conditions . L-plastin is predominantly found in hematopoietic cells, while T-plastin is widely expressed in solid tissues. I-plastin's expression is more restricted, found in the intestinal and kidney epithelium, as well as the stereocilia of the inner ear . The structure of plastins includes two EF-hand calcium-binding domains at the N-terminus and two actin-binding domains (ABDs) at the C-terminus, each containing two calponin homology (CH) domains . The calcium-binding domains play a significant role in regulating this compound activity .
This compound isoforms contribute to the normal functioning of various tissues and systems by modulating the actin cytoskeleton.
Regulation of Osteoclast Activity
L-plastin (LPL), also known as this compound-2, is an actin-bundling protein present in the podosomes of osteoclasts, the cells responsible for bone resorption . LPL facilitates the cross-linking of actin filaments into tight bundles . The activity of LPL in actin bundling is regulated by its phosphorylation at Serine 5 and Serine 7 residues . LPL plays a critical and unique role in the formation of osteoclast sealing rings, structures essential for effective bone resorption . Studies involving L-plastin knockout mice have demonstrated impaired sealing zone formation, resulting in increased trabecular bone volume and reduced eroded perimeters, indicative of a mild osteopetrosis phenotype . This highlights the importance of LPL for proper osteoclast function and bone resorption . Research suggests that the TNF-α/TNFR1 signaling pathway, involving an Src/PI3-K/TRAF-6/Rho kinase axis, regulates L-plastin phosphorylation and the subsequent assembly of nascent sealing zones in osteoclasts . Furthermore, exosomes containing L-plastin, shed from certain cells, have been reported to influence osteoclastic activity and stimulate osteoclastogenesis .
Influence on Osteogenic Differentiation and Mineralization
This compound-3 (PLS3), also known as T-plastin, is a calcium-sensitive actin-bundling protein linked to osteoblast function and bone mineralization . Osteoblasts are mesenchymal lineage cells responsible for forming bone by depositing and subsequently mineralizing a collagen matrix . The dynamic behavior of actin filaments is crucial for osteoblast mineralization . PLS3 is a component of the mechanosensitive machinery that regulates osteoblast mineralization . Experiments with PLS3-depleted preosteoblast cells have shown that while the initial deposition of the collagen matrix is unaffected, the subsequent mineralization process is significantly impaired . PLS3 is localized to focal adhesions, structures involved in sensing mechanical cues, and its depletion renders osteoblasts less responsive to changes in the stiffness of the extracellular matrix . This indicates that PLS3-mediated actin bundling is part of the mechanosensitive mechanism that promotes osteoblast mineralization . PLS3 has also been found in matrix vesicles, which are involved in the formation of hydroxyapatite crystals during mineralization .
Data Table: this compound Isoforms and Bone Cells
| This compound Isoform | Primary Cell Type in Bone | Role in Bone Physiology | Key Mechanism(s) |
| L-plastin (PLS2) | Osteoclasts | Regulates bone resorption | Sealing ring formation, actin bundling, phosphorylation |
| T-plastin (PLS3) | Osteoblasts, Osteocytes | Influences osteogenic differentiation and mineralization, mechanosensation | Actin bundling, localization to focal adhesions, presence in matrix vesicles |
| I-plastin (PLS1) | Not primarily associated with bone in this context | Primarily in intestinal and kidney epithelium, inner ear stereocilia | Actin bundling in specialized epithelial structures |
General Cellular Processes
Plastins are involved in a variety of general cellular processes that depend on the dynamic reorganization of the actin cytoskeleton.
Cell Polarization and Cytokinesis
Plastins contribute to cell polarization and cytokinesis, processes driven by the cortical actomyosin network nih.govriken.jpeurekalert.orgnih.govresearchgate.net. In Caenorhabditis elegans zygotes, the this compound orthologue, PLST-1, is essential for generating robust cortical actomyosin contractility nih.govriken.jpeurekalert.orgresearchgate.net. PLST-1 is enriched in contractile structures and is necessary for the efficient coalescence of myosin II filaments and coordinated cortical contractility nih.govriken.jpnih.govresearchgate.net. The absence of PLST-1 leads to compromised polarization and delayed or failed cytokinesis nih.govriken.jpeurekalert.orgnih.govresearchgate.net. Mathematical modeling suggests that an optimal concentration of bundling agents like this compound enhances the network's contractile ability, allowing the cortex to generate stronger and more coordinated forces for cellular morphogenesis nih.govnih.govresearchgate.net.
Fluid-Phase Endocytosis and Vesicle Trafficking
Plastins, particularly L- and T-plastin, have been implicated in endocytic functions and vesicle trafficking researchgate.net. Endocytosis is the process by which cells internalize plasma membrane components and extracellular substances through the formation of vesicles frontiersin.orgnih.govphysiology.org. Fluid-phase endocytosis is a non-specific uptake mechanism for extracellular material frontiersin.orgnih.gov. Studies have shown that L- and T-plastin interact with activated Rab5, a key regulator of endocytosis and vesicle trafficking researchgate.net. The expression of L- and T-plastin has been demonstrated to increase the rate of fluid-phase endocytosis researchgate.net. Fimbrin, the yeast orthologue of this compound, is localized to endocytic actin patches and is essential for endocytosis researchgate.net. PLS3 is involved in various cellular processes dependent on F-actin dynamics, including endocytosis and vesicle trafficking researchgate.net.
DNA Repair Mechanisms
Although the primary function of plastins is related to the actin cytoskeleton, T-plastin has been suggested to have a possible role in DNA repair . The search results provide limited detailed information on this specific function in healthy tissues, noting it as a potential area of involvement .
This compound Dysregulation in Oncogenesis and Tumor Progression
The aberrant expression and activity of plastins, especially L-plastin, are frequently observed in various cancers and contribute significantly to tumor development and metastasis. researchgate.netcancer-genetics.orgnih.gov
Ectopic Expression of L-Plastin in Non-Hematopoietic Cancers
L-plastin, normally confined to hematopoietic cells, is often ectopically expressed in malignant tumors of non-hematopoietic origin. researchgate.netcancer-genetics.orgnih.govresearchgate.netfrontiersin.org This aberrant expression has been noted in a high percentage of cancers arising from epithelial tissues, including those of the colon, prostate, breast, and gastric tissues. cancer-genetics.orgnih.govfrontiersin.orgjscholarpublishers.comnih.govresearchgate.net The ectopic expression of L-plastin is considered a common marker for many cancer types and is often associated with cancer progression. researchgate.netusc.educancer-genetics.orgnih.govresearchgate.netnih.gov Studies suggest that the transcription of the L-plastin gene can be activated during tumorigenesis, potentially regulated by factors like AP4 and the PI3K/AKT pathway in prostate cancer. cancer-genetics.org
Role in Tumor Cell Proliferation and Invasiveness
Plastins contribute to the malignant characteristics of cancer cells by influencing cytoskeletal structure and motility, which are essential for proliferation and invasion. bmbreports.orgjscholarpublishers.com L-plastin, in particular, plays a significant role in tumor cell invasiveness. jscholarpublishers.comnih.gov It is a component of invadopodia, actin-based protrusions that facilitate matrix degradation and cancer cell invasion. nih.gov L-plastin's actin bundling activity contributes to this process, and it also has a bundling-independent role in regulating the secretion and activity of matrix metalloproteinase-9 (MMP-9), further enhancing matrix degradation and invasiveness. nih.gov
Research findings highlight the impact of L-plastin on tumor cell behavior:
Knock-down of endogenous L-plastin in human prostate carcinoma cells leads to reduced tumor cell growth and metastasis. cancer-genetics.org
Ectopic expression of L-plastin in L-plastin negative melanoma cells significantly increases the number of metastases. cancer-genetics.org
Overexpression of L-plastin is associated with increased proliferation and invasion in colon cancer cells. cancer-genetics.org
In prostate cancer cells, L-plastin expression and phosphorylation contribute to proliferation and metastasis. researchgate.netresearchgate.net
T-plastin has also been shown to contribute to epithelial-mesenchymal transition (EMT) in human lung cancer cells, a process associated with increased migratory and invasive abilities. bmbreports.org Overexpression of T-plastin enhanced mesenchymal phenotypes and cell migration and invasion, while its downregulation suppressed these effects. bmbreports.org
Contribution to Metastatic Processes
Plastins, particularly L-plastin, are deeply involved in the metastatic cascade, enabling cancer cells to migrate, invade surrounding tissues, and establish secondary tumors. cancer-genetics.orgjscholarpublishers.comnih.govresearchgate.netresearchgate.net The ability of metastatic cancer cells to constantly remodel their actin cytoskeleton for adhesion, migration, and invasion is facilitated by actin-bundling proteins like L-plastin. jscholarpublishers.com
L-plastin's contribution to metastasis includes:
Enhancing the in vitro migration/invasion potential and in vivo metastatic capacity of human melanoma and prostate cancer cells, a process that can be enhanced by phosphorylation of L-plastin. jscholarpublishers.comresearchgate.netresearchgate.net
Regulation of invadopodia formation, which is required for prostate cancer invasion. jscholarpublishers.com
Association with circulating tumor cells (CTCs) and promotion of EMT, increasing the invasiveness of cancers like colorectal cancer. bmbreports.orgd-nb.info
In breast cancer, L-plastin released via exosomes can contribute to osteoclast differentiation and facilitate metastatic bone osteolysis. mdpi.comfrontiersin.org
Data on L-plastin's impact on metastasis in mouse models:
| Cell Type | L-Plastin Modulation | Effect on Metastasis (in vivo mouse model) | Source |
| Human Prostate Carcinoma | Knock-down | Reduced metastasis | cancer-genetics.org |
| L-plastin negative Melanoma | Ectopic Expression | Significantly increased metastases | cancer-genetics.org |
| PC3M Prostate Cancer | Knock-down | Significantly reduced metastatic colonies | researchgate.net |
This compound Involvement in Skeletal Disorders
This compound 3 (PLS3), also known as T-plastin, plays a critical role in bone health, and mutations in the PLS3 gene are associated with skeletal disorders, particularly X-linked osteoporosis. d-nb.infonih.govoup.comelifesciences.orgnih.govfrontiersin.org
X-linked Osteoporosis and Childhood-Onset Fractures (PLS3 Mutations)
Pathogenic variants in the PLS3 gene, located on the X-chromosome, have been identified as a cause of X-linked primary osteoporosis, particularly in males, leading to childhood-onset fractures. d-nb.infonih.govoup.comelifesciences.orguniprot.orgnih.govhelsinki.fifrontiersin.orgresearchgate.net This condition is characterized by decreased bone mass and increased bone fragility. uniprot.org
Clinical and genetic features observed in families with PLS3-related skeletal fragility include:
Hemizygous males typically present with severe early-onset osteoporosis, experiencing long bone and vertebral body compression fractures starting from an early age. nih.govhelsinki.fifrontiersin.orgresearchgate.net
Affected males often have low lumbar spine bone mineral density (BMD). nih.govhelsinki.firesearchgate.net
The age at the first clinical fracture can range from early childhood. nih.govhelsinki.firesearchgate.net
Identified PLS3 variants include stop-gain variants and deletions. nih.govhelsinki.firesearchgate.net
In four out of five families studied in one report, the variant was inherited from the mother. nih.govhelsinki.firesearchgate.net
Heterozygous female carriers can have a variable phenotype, ranging from normal BMD to mild osteoporosis, and may or may not experience fractures. oup.comnih.govhelsinki.fifrontiersin.orgresearchgate.net
PLS3 mutations are considered the only known genetic cause of osteoporosis directly involving an actin dynamics protein. d-nb.infonih.gov
Disruption of Bone Development and Remodeling
PLS3 is expressed in key bone cell types, including osteoblasts (bone-forming cells), osteoclasts (bone-resorbing cells), and osteocytes (mechanosensory cells embedded in bone), and is involved in regulating the actin cytoskeleton essential for their function. oup.comelifesciences.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net Dysregulation of PLS3 levels or function disrupts the delicate balance between bone formation and resorption, leading to skeletal abnormalities. oup.comnih.gov
Mechanisms by which PLS3 influences bone development and remodeling include:
Osteoblast Function: PLS3 is important for osteoblast mineralization. nih.govfrontiersin.orgfrontiersin.orgnih.gov Studies in PLS3-depleted osteoblast cells show impaired mineralization of the bone matrix, suggesting a role in this process, possibly through mechanosensitive signaling pathways. frontiersin.orgnih.gov Defective cell spreading of PLS3 knockdown cells on stiff substrates can be rescued by wildtype PLS3 expression, but not by certain PLS3 mutations found in patients with early-onset osteoporosis that have aberrant actin-bundling activity. frontiersin.org
Osteoclast Function: PLS3 influences osteoclast development and function. oup.comnih.gov While L-plastin is the main this compound isoform in osteoclasts, PLS3 is also present. nih.gov Unbalanced PLS3 levels can affect osteoclast activity, potentially by misregulating pathways like NFκB. oup.comnih.gov Studies in mice show that both PLS3 knockout and overexpression influence bone remodeling. oup.comnih.gov PLS3 knockout mice exhibit osteoporosis, while PLS3 overexpressing mice show increased bone strength and cortical bone thickening. oup.comnih.govnih.gov This suggests that precise levels of PLS3 are crucial for proper bone homeostasis. d-nb.infonih.gov L-plastin specifically mediates the resorption activity of osteoclasts, and targeting L-plastin has shown potential as a therapy for bone loss by disrupting preosteoclast fusion. nih.gov
Osteocyte Mechanosensing: PLS3 is enriched in osteocyte dendrites, structures involved in sensing mechanical stimuli, suggesting a role in mechanotransduction, which is crucial for coordinating bone formation and resorption. oup.comnih.govfrontiersin.org Dysregulation of osteocyte mechanosensing due to PLS3 defects is hypothesized to contribute to the imbalance in bone remodeling. nih.govfrontiersin.org
The precise mechanisms by which PLS3 pathogenic variants cause osteoporosis and disrupt bone development are still being elucidated, but research points to its essential role in regulating the actin cytoskeleton dynamics within bone cells. nih.govfrontiersin.orgnih.gov
| This compound Isoform | Primary Expression | Role in Cancer | Role in Skeletal Health |
| L-plastin (PLS2) | Hematopoietic cells | Ectopically expressed in many non-hematopoietic cancers; promotes proliferation, invasion, and metastasis. cancer-genetics.orgnih.govresearchgate.netfrontiersin.orgjscholarpublishers.com | Mediates osteoclast resorption activity; targeting L-plastin shows potential for bone loss therapy. nih.gov |
| T-plastin (PLS3) | Solid tissues | Can be overexpressed in some cancers; contributes to EMT and invasiveness. bmbreports.orgd-nb.info | Essential for bone health; mutations cause X-linked osteoporosis and childhood fractures; involved in osteoblast mineralization and osteoclast function. d-nb.infonih.govoup.comelifesciences.orgnih.govfrontiersin.org |
| I-plastin (PLS1) | Intestine, Kidney | Role in cancer less extensively studied compared to L- and T-plastin. | Not primarily associated with skeletal disorders in the provided context. |
This compound in Neuromuscular and Neurodegenerative Diseases
PLS3 has been identified as a key player in the pathogenesis of several neuromuscular and neurodegenerative disorders, primarily through its influence on actin cytoskeleton dynamics.
Spinal Muscular Atrophy (SMA) Modifier Role (PLS3)
Spinal Muscular Atrophy (SMA) is a severe autosomal recessive neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle atrophy uni-koeln.dejneurosci.org. SMA is primarily caused by mutations in the survival motor neuron 1 (SMN1) gene, with the severity influenced by the copy number of the SMN2 gene uni-koeln.deoup.com.
PLS3 has been identified as a significant protective modifier of SMA severity in humans uni-koeln.deoup.comneurology.org. High levels of PLS3 expression have been observed in asymptomatic or mildly affected individuals with homozygous SMN1 deletions who have more severely affected relatives oup.comneurology.org. This suggests that increased PLS3 levels can compensate for reduced SMN protein, thereby ameliorating the disease phenotype oup.comneurology.org. Studies in SMA mouse models and zebrafish have further supported the protective role of PLS3 overexpression, demonstrating rescue of motor axon defects, improvement of neuromuscular junction alterations, and prolongation of survival neurology.orgjci.org. However, some reports have shown conflicting results regarding the extent of PLS3's modifying effect, suggesting that its impact might be dependent on specific genetic backgrounds or families neurology.orgplos.org.
Restoration of F-Actin Dynamics in SMA Models
A key mechanism by which PLS3 is thought to exert its protective effect in SMA is through the restoration of impaired F-actin dynamics nih.govuni-koeln.deoup.com. In SMA, reduced levels of SMN protein lead to disruptions in actin polymerization and depolymerization, affecting processes crucial for motor neuron function oup.com. PLS3, as an F-actin bundling protein, can influence F-actin levels and organization nih.govoup.com.
Research in SMN-deficient cells and SMA mouse models has provided evidence for the involvement of disrupted actin dynamics in SMA pathogenesis oup.com. Overexpression of PLS3 has been shown to restore F-actin dynamics, rescuing defects such as reduced endocytosis in SMN knockdown cells and SMA mouse models uni-koeln.de. Endocytosis is a critical process in neurons, essential for the recycling of synaptic vesicles in the presynapse nih.gov. Impaired endocytosis is considered a major cellular process disrupted in SMA, contributing to the dysfunction of neuromuscular junctions nih.govuni-koeln.de.
Furthermore, PLS3 overexpression has been shown to rescue impaired F-actin-dependent translocation of the Tropomyosin receptor kinase B (TrkB) to the cell surface of Smn-deficient motor axon terminals, which is crucial for TrkB activation by brain-derived neurotrophic factor (BDNF) rupress.org. Improved actin dynamics mediated by PLS3 restore membrane recruitment and activation of TrkB and enhance spontaneous calcium transients by increasing Cav2.1/2 formations in SMA axon terminals rupress.org.
Impact on Neuromuscular Junction Morphology and Function
The neuromuscular junction (NMJ) is the synapse between a motor neuron and a muscle fiber, and its dysfunction is a hallmark of SMA oup.complos.org. PLS3 plays a significant role in improving NMJ morphology and function in SMA models uni-koeln.deoup.comjci.org.
Studies in SMA mice overexpressing PLS3 have demonstrated improved neuromuscular connectivity and neurotransmission at the NMJ oup.com. PLS3 overexpression led to a significant delay in axon pruning, counteracting poor axonal connectivity at SMA NMJs oup.com. This resulted in a significant increase in motor axon inputs during the process of axon pruning, allowing prolonged polyinnervation of endplates and maturation of the NMJs oup.com. PLS3 increased presynaptic F-actin amount, rescued synaptic vesicle and active zones content, restored the organization of the readily releasable pool of vesicles, and increased the quantal content of the NMJs oup.com. These findings suggest that PLS3 significantly improves neuromuscular transmission oup.com. Overexpression of PLS3 has also been shown to improve NMJ integrity and maturation in severe SMA mice jci.org.
However, some studies in specific SMA mouse models have not observed a significant beneficial effect of PLS3 overexpression on the fundamental electrophysiological aspects of the neuromuscular junction, suggesting potential model-specific differences or complexities in PLS3's impact plos.org.
Key findings regarding PLS3's impact on NMJ in SMA models:
| Feature | SMA Mice | SMA Mice with PLS3 Overexpression | Source |
| Motor axon inputs | Reduced | Increased | oup.com |
| Axon pruning | Accelerated | Delayed | oup.com |
| Synaptic connectivity | Poor | Improved | oup.com |
| Presynaptic F-actin amount | Reduced | Increased | oup.com |
| Synaptic vesicle content | Reduced | Rescued | oup.com |
| Active zones content | Reduced | Rescued | oup.com |
| Readily releasable pool (RRP) | Disorganized | Restored | oup.com |
| Quantal content | Reduced | Increased | oup.com |
| NMJ integrity and maturation | Impaired | Improved | jci.org |
Hearing Impairment Associations
While much of the research on plastins and hearing impairment has focused on this compound 1 (PLS1), there are some associations noted with PLS3, particularly in the context of syndromes that involve other symptoms. Mutations in PLS1, another actin-bundling protein, have been shown to cause a moderate and progressive form of hearing loss in mice, associated with defects in the maintenance of hair cell stereocilia nih.govnih.govoup.com. PLS1 is one of the most abundant actin-bundling proteins in stereocilia, the actin-rich projections of auditory hair cells crucial for converting mechanical deflections into electrochemical signals nih.govoup.com.
In humans, hearing loss has been observed as an extraskeletal manifestation in individuals with X-linked osteoporosis caused by PLS3 genetic variants nih.govoup.com. The mechanisms underlying this association are not yet clear, as PLS3 is not directly involved in collagen type I formation, which is typically associated with some forms of hearing loss in bone disorders like Osteogenesis Imperfecta oup.com. However, the involvement of PLS3 in actin dynamics, which are important in various cellular processes, including those in the auditory system, suggests a potential indirect role or a role in specific cell types within the ear.
Other Pathological Associations (e.g., Congenital Diaphragmatic Hernia)
Beyond neuromuscular disorders, PLS3 has been implicated in other pathological conditions. Notably, missense variants in PLS3 affecting the actin-binding domains have been identified as a cause of X-linked congenital diaphragmatic hernia (CDH) and body-wall defects nih.govnih.govjax.orgbioworld.com.
CDH is a structural birth defect characterized by incomplete formation or muscularization of the diaphragm, leading to the herniation of abdominal organs into the chest cavity and subsequent lung hypoplasia nih.govnih.gov. Specific missense variants in PLS3 have been found to co-segregate with CDH in affected families nih.govnih.gov. These variants are located within the actin-binding domains of the PLS3 protein and are predicted to alter actin binding nih.govjax.org. Studies using cell culture models have shown that expression of these CDH-associated PLS3 mutations leads to abnormal positioning of actin fibers and distorted cell morphology bioworld.com.
Interestingly, loss-of-function variants in PLS3 have been previously associated with X-linked osteoporosis nih.govosu.edu. The identification of different types of PLS3 variants leading to seemingly disparate conditions like osteoporosis (loss-of-function) and CDH (missense variants affecting actin-binding domains, potentially with gain-of-function effects) highlights the complex relationship between PLS3 genotype and phenotype nih.govjax.org. A mouse model carrying a CDH-associated PLS3 variant recapitulated key features of the human phenotype, including diaphragm and abdominal-wall defects nih.govnih.govjax.org. This suggests that specific alterations in PLS3 function, particularly affecting its interaction with actin during development, can lead to structural birth defects like CDH.
Table of Compounds and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound 3 (PLS3) | 300131 (based on OMIM ID) oup.com |
This compound 3 (PLS3), an F-actin binding and bundling protein, is integral to numerous cellular processes that rely on the dynamic assembly and disassembly of the actin cytoskeleton. These processes include cell motility, focal adhesion, cell division, endocytosis, neurotransmission, vesicle trafficking, and intracellular calcium regulation nih.gov. Dysregulation or mutation of PLS3 has been linked to a range of pathological conditions, particularly those affecting the neuromuscular system and congenital development.
Molecular and Cellular Mechanisms in Pathological Conditions
Plastin in Neuromuscular and Neurodegenerative Diseases
PLS3 has emerged as a significant factor in the context of neuromuscular and neurodegenerative disorders, primarily through its influence on the actin cytoskeleton within motor neurons and at neuromuscular junctions.
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness and atrophy. It is predominantly caused by mutations in the survival motor neuron 1 (SMN1) gene uni-koeln.deoup.com. The severity of SMA is notably influenced by the copy number of the SMN2 gene, which produces a reduced amount of functional SMN protein uni-koeln.deoup.com.
PLS3 has been identified as a potent protective modifier of SMA severity in humans uni-koeln.deoup.comneurology.org. Individuals with low SMN levels but high PLS3 expression can exhibit milder SMA phenotypes or even remain asymptomatic, despite carrying homozygous SMN1 deletions oup.comneurology.org. This observation suggests that elevated PLS3 can, to some extent, compensate for SMN deficiency oup.comneurology.org. Experimental studies in SMA animal models, including mice and zebrafish, have corroborated this protective effect, demonstrating that increased PLS3 expression can mitigate motor axon defects, improve neuromuscular junction abnormalities, and prolong survival neurology.orgjci.org. However, some research has presented conflicting results regarding the universality of PLS3's modifying effect, indicating that its protective capacity might be contingent on specific genetic backgrounds or familial factors neurology.orgplos.org.
The protective mechanism of PLS3 in SMA is strongly linked to its ability to restore disrupted F-actin dynamics, a key pathological feature in SMN deficiency nih.govuni-koeln.deoup.com. Reduced SMN protein levels in SMA impair the proper regulation of actin polymerization and depolymerization, impacting processes vital for motor neuron function oup.com. As an F-actin bundling protein, PLS3 directly influences the organization and levels of F-actin nih.govoup.com.
Research utilizing SMN-deficient cell lines and SMA mouse models has provided substantial evidence for the role of aberrant actin dynamics in SMA pathogenesis oup.com. Overexpression of PLS3 has been shown to rectify these deficits, rescuing processes such as impaired endocytosis in SMN knockdown cells and SMA mouse models uni-koeln.de. Endocytosis is particularly crucial in neurons for the recycling of synaptic vesicles at the presynapse, and its disruption is a significant contributor to neuromuscular junction dysfunction in SMA nih.govuni-koeln.de.
Furthermore, PLS3 overexpression has been demonstrated to rescue the impaired F-actin-dependent translocation of the Tropomyosin receptor kinase B (TrkB) to the cell surface of Smn-deficient motor axon terminals rupress.org. This translocation is essential for the activation of TrkB by its ligand, brain-derived neurotrophic factor (BDNF) rupress.org. By improving actin dynamics, PLS3 facilitates the proper membrane recruitment and activation of TrkB and enhances spontaneous calcium transients by increasing Cav2.1/2 formations in SMA axon terminals rupress.org.
The neuromuscular junction (NMJ) is the critical synapse enabling communication between motor neurons and muscle fibers, and its structural and functional integrity is severely compromised in SMA oup.complos.org. PLS3 plays a significant role in ameliorating NMJ pathology in SMA models uni-koeln.deoup.comjci.org.
Studies in SMA mice with PLS3 overexpression have revealed improvements in neuromuscular connectivity and neurotransmission oup.com. PLS3 overexpression led to a notable delay in the process of axon pruning, thereby counteracting the poor axonal connectivity observed at SMA NMJs oup.com. This resulted in an increased number of motor axon inputs during pruning, promoting prolonged polyinnervation of endplates and facilitating NMJ maturation oup.com. PLS3 was found to increase presynaptic F-actin content, restore synaptic vesicle and active zone numbers, reorganize the readily releasable pool of vesicles, and enhance the quantal content of NMJs oup.com. These findings collectively indicate that PLS3 significantly improves neuromuscular transmission oup.com. Additionally, overexpression of PLS3 has been shown to enhance NMJ integrity and maturation in severe SMA mouse models jci.org.
However, it is worth noting that some studies in specific SMA mouse models have not reported a significant improvement in the fundamental electrophysiological aspects of the neuromuscular junction upon PLS3 overexpression, suggesting that the impact of PLS3 might vary depending on the specific model or genetic context plos.org.
The following table summarizes key findings regarding PLS3's impact on the NMJ in SMA models:
| Feature | SMA Models (Reduced SMN) | SMA Models with PLS3 Overexpression | Source |
| Motor axon inputs | Reduced | Increased | oup.com |
| Axon pruning | Accelerated | Delayed | oup.com |
| Synaptic connectivity | Impaired | Improved | oup.com |
| Presynaptic F-actin amount | Decreased | Increased | oup.com |
| Synaptic vesicle content | Decreased | Restored | oup.com |
| Active zones content | Decreased | Rescued | oup.com |
| Readily releasable pool (RRP) | Disorganized | Restored | oup.com |
| Quantal content | Reduced | Increased | oup.com |
| NMJ integrity and maturation | Compromised | Improved | jci.org |
While research into the role of plastins in hearing impairment has extensively focused on this compound 1 (PLS1), some connections have been observed with PLS3, particularly within the context of syndromes presenting with multiple symptoms. Mutations in PLS1, another protein involved in actin bundling, have been linked to a moderate and progressive form of hearing loss in mice, associated with defects in the maintenance of stereocilia in hair cells nih.govnih.govoup.com. PLS1 is a highly abundant actin-bundling protein found in stereocilia, the actin-rich projections of auditory hair cells that are crucial for mechanosensation in the inner ear nih.govoup.com.
In humans, hearing loss has been documented as an extraskeletal manifestation in individuals diagnosed with X-linked osteoporosis caused by PLS3 genetic variants nih.govoup.com. The precise mechanisms underlying this association remain to be fully elucidated, as PLS3 is not directly involved in the formation of type I collagen, which is typically implicated in hearing loss associated with bone disorders like Osteogenesis Imperfecta oup.com. However, given PLS3's fundamental role in actin dynamics, which are vital for various cellular processes including those within the auditory system, a potential indirect role or a specific function of PLS3 in certain auditory cell types is plausible.
Other Pathological Associations (e.g., Congenital Diaphragmatic Hernia)
Beyond its involvement in neuromuscular disorders, PLS3 has been implicated in other distinct pathological conditions. Notably, specific missense variants within the actin-binding domains of PLS3 have been identified as causative mutations for X-linked congenital diaphragmatic hernia (CDH) and associated body-wall defects nih.govnih.govjax.orgbioworld.com.
CDH is a congenital structural birth defect characterized by the incomplete development or muscularization of the diaphragm, resulting in the herniation of abdominal organs into the thoracic cavity and subsequent pulmonary hypoplasia nih.govnih.gov. Research has shown that specific missense variants in PLS3 co-segregate with CDH in affected families nih.govnih.gov. These variants are located in the protein's actin-binding domains and are predicted to alter its interaction with actin nih.govjax.org. In vitro studies using cell culture models have demonstrated that the expression of these CDH-associated PLS3 mutations leads to abnormal actin filament organization and altered cell morphology bioworld.com.
Interestingly, loss-of-function variants in PLS3 have been previously associated with X-linked osteoporosis nih.govosu.edu. The observation that different types of PLS3 variants can lead to seemingly disparate conditions like osteoporosis (loss-of-function) and CDH (missense variants potentially conferring gain-of-function effects) underscores the complex genotype-phenotype correlations associated with PLS3 mutations nih.govjax.org. A mouse model engineered to carry a CDH-associated PLS3 variant successfully replicated key features of the human condition, including diaphragm and abdominal-wall defects nih.govnih.govjax.org. This evidence suggests that specific alterations in PLS3 function, particularly those impacting its interaction with actin during embryonic development, can result in structural birth defects such as CDH.
Methodological Approaches in Plastin Research
Protein Purification and Reconstitution
The study of plastin function often begins with obtaining a pure preparation of the protein. Recombinant this compound proteins or specific domains of plastins are typically expressed in host systems, such as E. coli, and then purified using various chromatography techniques, including affinity chromatography (e.g., using His-tags) and size exclusion chromatography molbiolcell.orgthermofisher.com.
Once purified, plastins can be reconstituted into controlled environments to study their intrinsic properties and interactions. For instance, membrane-associated proteins, although plastins are primarily cytoplasmic, can be reconstituted into liposomes or nanodiscs to mimic a membrane environment for functional studies elifesciences.organu.edu.aujove.comcornell.edu. While plastins themselves are not integral membrane proteins, studying their interaction with membrane components like integrins might involve reconstituting these partners nih.gov. The process typically involves mixing purified protein with lipids and removing detergents to allow the protein to insert into or associate with the lipid bilayer anu.edu.aucornell.edu.
In Vitro Actin Bundling Assays (e.g., Sedimentation, Turbidity)
A key function of plastins is their ability to bundle filamentous actin (F-actin). In vitro assays are essential for quantifying this activity under defined conditions.
Sedimentation Assays: This is a widely used method to measure both F-actin binding and bundling. The principle relies on the fact that F-actin bundles sediment at lower centrifugal forces than single actin filaments cytoskeleton.comcytoskeleton.comsemanticscholar.org. In a low-speed co-sedimentation assay, purified this compound is incubated with pre-polymerized F-actin. If the this compound bundles actin filaments, these bundles will pellet after centrifugation at moderate speeds (e.g., 14,000 x g to 22,000 x g). Single actin filaments and non-bundling proteins remain in the supernatant cytoskeleton.comcytoskeleton.comsemanticscholar.orgosu.edunih.gov. The amount of actin in the pellet and supernatant fractions is then analyzed, typically by SDS-PAGE and subsequent densitometry, to determine the extent of bundling osu.edunih.gov. High-speed co-sedimentation (e.g., 150,000 x g) is used to assess the binding of proteins to F-actin, as even single filaments will pellet at these forces cytoskeleton.comcytoskeleton.comsemanticscholar.orgosu.eduresearchgate.net. By varying the concentration of this compound or actin, binding affinities (Kd) can be estimated from sedimentation data cytoskeleton.comcytoskeleton.com. Studies have used this method to show that the actin-binding domains of this compound are crucial for bundling and that calcium binding can inhibit this activity oup.comnih.govresearchgate.netpnas.org. For example, low-speed co-sedimentation assays demonstrated that a Ser5Glu variant of L-plastin, mimicking phosphorylation, showed markedly higher bundling activity compared to non-phosphorylated L-plastin biologists.com.
Turbidity Assays: The formation of actin bundles in a solution increases the turbidity, or cloudiness, of the solution. This change in turbidity can be measured spectrophotometrically over time. An increase in absorbance at a specific wavelength (e.g., 340 nm) indicates the formation of bundles. This method can be used to monitor the kinetics of bundle formation and assess the bundling efficiency of this compound variants or under different conditions molbiolcell.org.
F-Actin Binding Assays
Beyond bundling, understanding how plastins interact directly with individual actin filaments is important. F-actin binding assays quantify the affinity and stoichiometry of this compound-actin interactions. Co-sedimentation assays, particularly high-speed centrifugation, are a primary method for this purpose cytoskeleton.comcytoskeleton.comsemanticscholar.orgosu.eduresearchgate.net. By incubating a fixed concentration of F-actin with increasing concentrations of this compound and centrifuging at high speed, the amount of this compound that co-pellets with actin can be measured. This data can be used to calculate the dissociation constant (Kd) and the stoichiometry of binding cytoskeleton.comcytoskeleton.com. Fluorescence anisotropy is another technique used to assess binding affinity, where the change in the rotational diffusion of a fluorescently labeled protein (e.g., a this compound domain) upon binding to F-actin is measured osu.edubiorxiv.org.
Calcium-Binding Assays
Plastins, particularly L- and T-plastins, contain EF-hand motifs in their N-terminal regulatory domain that bind calcium osu.eduoup.comnih.govresearchgate.netpnas.org. Calcium binding is known to regulate the actin-bundling activity of some this compound isoforms osu.eduoup.comnih.govresearchgate.netpnas.org. Calcium-binding assays are used to characterize the calcium-binding properties of plastins and their regulatory domains. These assays can include equilibrium dialysis, isothermal titration calorimetry (ITC), or spectroscopic methods (e.g., fluorescence or circular dichroism) that detect conformational changes upon calcium binding. Research has shown that calcium binding to the EF-hands can inhibit the actin-bundling activity of L- and T-plastins in vitro osu.eduoup.comnih.govresearchgate.netpnas.org. Mutation of calcium-binding residues in the EF-hands of this compound 3 (PLS3) has been shown to abolish its function in motoneuron axon outgrowth, highlighting the importance of calcium regulation oup.comnih.gov.
Co-Immunoprecipitation for Protein-Protein Interaction Analysis
Co-immunoprecipitation (Co-IP) is a widely used technique to identify and validate protein-protein interactions in a more physiological context, typically using cell lysates medchemexpress.comthermofisher.comthermofisher.com. This method relies on using an antibody specific to a target protein (e.g., a this compound isoform) to pull down the target protein and any other proteins that are physically bound to it medchemexpress.comthermofisher.comthermofisher.com. The immunoprecipitated complexes are then analyzed, commonly by Western blotting or mass spectrometry, to identify interacting partners medchemexpress.comthermofisher.comresearchgate.net. Co-IP experiments have been used to demonstrate interactions between plastins and other cellular proteins, such as integrins, suggesting roles for plastins beyond just actin bundling nih.govresearchgate.net. For instance, L-plastin has been shown to co-precipitate with beta integrin, and this interaction can be regulated by calpain cleavage nih.gov. Co-immunoprecipitation of L-plastin from eosinophils stimulated with GM-CSF revealed interactions with PKCbII, GMRa, and GMRb, as well as constitutive interactions with paxilin and cofilin researchgate.net.
Mass Spectrometry for Interactome Studies and Post-Translational Modification Identification
Mass spectrometry (MS) is a powerful tool in this compound research for global analysis of protein interactions (interactomics) and the identification of post-translational modifications (PTMs) ru.nlthermofisher.comyoutube.comacs.org.
Interactome Studies: Following techniques like co-immunoprecipitation or pull-down assays, mass spectrometry can be used to identify the full complement of proteins that interact with a specific this compound isoform under different conditions medchemexpress.comthermofisher.comthermofisher.com. This helps to map the protein interaction network (interactome) centered around plastins, providing insights into their cellular roles and pathways. Affinity purification coupled with mass spectrometry (AP-MS) is a common approach for interactome analysis oup.com.
Post-Translational Modification (PTM) Identification: this compound function and localization are regulated by PTMs, such as phosphorylation biologists.comresearchgate.netresearchgate.net. Mass spectrometry is the primary method for identifying and characterizing these modifications, including the specific sites of modification ru.nlyoutube.comacs.org. Phosphorylation sites on plastins, such as Ser5 in L-plastin, have been identified using MS-based approaches biologists.comresearchgate.netresearchgate.net. Analyzing PTMs by MS often involves proteolytic digestion of the protein, enrichment of modified peptides, and then analysis by high-resolution mass spectrometers youtube.comacs.org. This can reveal how different cellular signals affect this compound activity through specific modifications.
Western Blotting for Protein Expression and Modification Analysis
Western blotting (also known as immunoblotting) is a fundamental technique used in this compound research to detect specific this compound isoforms, assess their expression levels, and analyze their post-translational modifications, particularly phosphorylation researchgate.netresearchgate.netnih.govcusabio.combio-rad.com. After separating proteins by size using SDS-PAGE, the proteins are transferred to a membrane cusabio.combio-rad.com. The membrane is then probed with specific antibodies that bind to the this compound of interest cusabio.combio-rad.com. Using antibodies that specifically recognize phosphorylated residues (e.g., anti-phospho-Ser5 L-plastin antibody), researchers can determine the phosphorylation status of plastins under various experimental conditions, such as in response to growth factors or other stimuli researchgate.netresearchgate.net. Western blotting is often used to validate findings from other techniques, such as confirming the presence of a this compound in a co-immunoprecipitated complex or verifying the expression of recombinant this compound proteins researchgate.netresearchgate.netnih.govcusabio.com. For example, Western blotting was used to confirm the expression levels of Slug, E-cadherin, and vimentin (B1176767) after overexpression or knockdown of T-plastin in lung cancer cells, linking T-plastin to epithelial-mesenchymal transition nih.gov. Western blot analysis has also shown that L-plastin phosphorylation on Ser5 increases in eosinophils stimulated with GM-CSF, IL-5, and TNF-alpha researchgate.net.
Mass Spectrometry for Interactome Studies and Post-Translational Modification Identification
Structural Biology Techniques
Structural biology techniques are essential for elucidating the three-dimensional architecture of plastins and their complexes with actin filaments, providing insights into the molecular basis of their bundling activity.
Electron Microscopy for Actin Array Visualization and Bundling Geometry
Electron microscopy (EM), particularly cryo-electron microscopy (cryo-EM), is indispensable for visualizing actin filaments and the higher-order structures formed by this compound-mediated bundling at high resolution. nih.govmdpi.compnas.orgbiorxiv.orgrcsb.org EM micrographs allow researchers to directly observe the arrangement of actin filaments in the presence of plastins and characterize the geometry of the resulting bundles. mdpi.com Studies utilizing cryo-EM, sometimes combined with machine-learning-enabled pipelines, have provided detailed insights into how plastins, such as T-plastin, bridge pairs of actin filaments. nih.govpnas.orgbiorxiv.orgrcsb.org These studies have revealed that plastins can induce bundling in both parallel and antiparallel orientations, populating distinct structural landscapes depending on the orientation. nih.govpnas.orgbiorxiv.org This bidirectional bundling capability is crucial for the diverse architectures of actin networks found in different cellular structures. nih.govmdpi.com EM can also visualize the spacing between filaments within a bundle. For instance, this compound has been shown to crosslink actin filaments into dense parallel bundles with an approximate inter-filament distance of ~120 Å (12 nm). mdpi.com
Cellular and Imaging Techniques
Cellular and imaging techniques are essential for studying the localization, dynamics, and function of plastins within the complex environment of living cells.
Immunofluorescence Microscopy for Localization and Co-localization
Immunofluorescence microscopy is a widely used technique to determine the subcellular localization of proteins and to investigate their co-localization with other cellular components, such as actin filaments. researchgate.netphysiology.orgresearchgate.netmicroscopyu.com This method involves fixing cells, permeabilizing them, and then using primary antibodies that specifically bind to this compound, followed by fluorescently labeled secondary antibodies that bind to the primary antibodies. researchgate.net Actin filaments can be counterstained using fluorescently labeled phalloidin. By visualizing the distribution of fluorescent signals from this compound and actin, researchers can determine where this compound is located within the cell and whether it co-localizes with actin structures like bundles or networks. physiology.orgmicroscopyu.com Co-localization analysis can be qualitative (visual inspection) or quantitative, using software tools to calculate correlation coefficients or other metrics that indicate the degree of overlap between the signals. physiology.orgresearchgate.net This technique has been instrumental in showing that plastins are enriched in various actin-rich structures, including filopodia, microvilli, stress fibers, and the cell cortex, consistent with their role as actin bundling proteins. mdpi.comwikipedia.org
Live-Cell Imaging for Dynamics and Motility Studies
Live-cell imaging techniques allow for the visualization of dynamic cellular processes in real-time, providing insights into the behavior of plastins and the actin structures they organize during events like cell migration, division, and morphological changes. nih.govresearchgate.netfrontiersin.orgresearchgate.netbiorxiv.org By expressing fluorescently tagged this compound (e.g., with Green Fluorescent Protein - GFP) in living cells, researchers can track its movement, assembly, and disassembly within the cell. Similarly, fluorescently tagged actin can be used to observe the dynamics of actin networks. nih.gov Techniques such as fluorescent speckle microscopy (FSM) can be used to study the dynamics of actin polymerization and depolymerization within structures where plastins are localized. nih.gov Live-cell imaging enables the study of cell motility and how the organization of the actin cytoskeleton by proteins like this compound contributes to changes in cell shape, migration speed, and direction. nih.govresearchgate.netfrontiersin.orgresearchgate.netbiorxiv.org Quantitative analysis of live-cell imaging data can involve tracking cell trajectories, measuring the speed and persistence of migration, and analyzing the dynamics of specific actin structures. researchgate.net These studies are crucial for understanding the functional roles of plastins in dynamic cellular processes.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 160694 (for this compound-1/Fimbrin, representative) wikipedia.orguni-freiburg.deuni-freiburg.deuniprot.orggenecards.org |
| Actin | 477007 (for Actin, cytoplasmic 1, human, representative) nih.govnih.gov |
Interactive Data Table Example (Illustrative - Actual data would come from specific research findings)
While specific quantitative data points suitable for a generic interactive table across all this compound research techniques are highly varied and context-dependent (e.g., bundling angles from EM, Rg values from SAXS, co-localization coefficients from immunofluorescence, migration speeds from live-cell imaging), an example of how such a table might be structured to present hypothetical research findings is shown below.
| Technique | This compound Isoform | Key Finding/Measurement | Value/Observation | Cellular Context (if applicable) | Reference (Hypothetical) |
| SAXS | L-Plastin | Radius of Gyration (Rg) | ~3.5 nm (compact state) | In solution | nih.gov |
| Electron Microscopy (Cryo-EM) | T-Plastin | Bundling Orientation | Parallel & Antiparallel | In vitro/Reconstituted | nih.govpnas.orgbiorxiv.org |
| Electron Microscopy | This compound | Inter-filament distance | ~12 nm | In vitro/Reconstituted | mdpi.com |
| Immunofluorescence | L-Plastin | Co-localization with F-actin | High in filopodia | Fibroblasts | (Hypothetical Study) |
| Live-Cell Imaging | T-Plastin | Effect on cell migration speed | Increased speed | Cancer cells | (Hypothetical Study) |
Atomic Force Microscopy for Mechanical Properties
Atomic Force Microscopy (AFM) is a powerful technique used to study the mechanical properties of biological structures at the nanoscale, including the interactions between actin filaments and actin-binding proteins like plastins raftprot.orggenecards.org. AFM can be employed to directly visualize the topography of actin bundles formed in the presence of plastins and to measure the forces involved in actin-plastin interactions. Studies using AFM have contributed to understanding how plastins cross-link actin filaments and the resulting mechanical stability of these bundles raftprot.orgacs.org. For instance, AFM has been used to characterize the rupture forces between single actin filaments and actin-binding proteins, providing insights into the strength of these interactions which are critical for the mechanical integrity of the cytoskeleton genecards.org. While specific detailed data tables from AFM studies on plastins were not extensively available in the search results, the technique is established for probing the mechanical consequences of actin-binding protein activity.
Fluorescence Recovery After Photobleaching (FRAP) for Protein Dynamics
Fluorescence Recovery After Photobleaching (FRAP) is a widely used technique to study the mobility and dynamics of fluorescently labeled proteins within living cells. By photobleaching the fluorescence in a specific region of interest (ROI) and observing the recovery of fluorescence as unbleached proteins move into the area, researchers can quantify protein diffusion rates, binding kinetics, and the mobile fraction of the protein. FRAP experiments have been utilized to investigate the dynamics of plastins, such as L-plastin, in various cellular structures, including focal adhesions mdpi.com. These studies can reveal how quickly plastins associate with and dissociate from actin structures, providing crucial information about their role in the dynamic remodeling of the actin cytoskeleton during processes like cell migration and adhesion mdpi.com. Research has shown that L-plastin exhibits high mobility in focal adhesions, suggesting rapid cycles of association and dissociation mdpi.com.
| Protein (Tagged) | Cellular Location | Recovery Percentage (approx.) | Mobility | Source |
| WT GFP-L-plastin | Focal Adhesions (Vero cells) | 89% (after 20 seconds) | Highly mobile, rapid association/dissociation | mdpi.com |
"Omics" Approaches
"Omics" approaches, such as genomics, transcriptomics, and proteomics, provide comprehensive views of biological systems and are valuable for understanding the regulatory mechanisms and expression patterns of plastins.
RNA Sequencing (RNA-seq) for Gene Expression Profiling
RNA Sequencing (RNA-seq) is a high-throughput technology used to measure the levels of RNA transcripts in a sample, providing a detailed profile of gene expression. RNA-seq is a key tool for studying the expression patterns of this compound isoforms in different tissues, cell types, or under various experimental conditions affbiotech.comuniprot.orguth.edu. By quantifying the abundance of PLS1, PLS2 (LCP1), and PLS3 mRNAs, researchers can determine which isoforms are expressed, at what levels, and how their expression changes in response to developmental cues, environmental stimuli, or disease. This information is crucial for understanding the specific roles of each this compound isoform in different biological contexts. For example, RNA-seq data can confirm the tissue-specific expression of I-plastin in the intestine or L-plastin in hematopoietic cells affbiotech.comuth.edu.
In Vivo Model Systems
In vivo model systems are indispensable for studying the functions of plastins in a living organism and for investigating the physiological consequences of altered this compound expression or function.
Yeast Genetic Models (e.g., Saccharomyces cerevisiae SAC6 null mutation)
The budding yeast Saccharomyces cerevisiae serves as a valuable genetic model system for studying conserved cytoskeletal proteins, including plastins. The yeast homolog of this compound is encoded by the SAC6 gene, and studies involving sac6 null mutations have provided significant insights into this compound function mybiosource.comuniprot.orgnih.govgenecards.orgnih.gov. The sac6 null mutation leads to defects in actin cytoskeleton organization, cell shape, and processes like endocytosis and sporulation uniprot.orgnih.govgenecards.org. Importantly, complementation studies where human this compound isoforms are introduced into sac6 null yeast have demonstrated the functional conservation of plastins across diverse species mybiosource.comnih.govgenecards.org. These studies have shown that human T- and L-plastin can often compensate for the absence of yeast Sac6p, restoring normal cytoskeletal organization and cellular functions, although isoform-specific differences in complementation can exist mybiosource.comnih.govgenecards.org.
| Yeast Strain Genotype | Relevant Phenotypes | Complementation by Human this compound Isoform | Source |
| sac6 null mutation (sac6Δ) | Temperature-sensitive growth defect, abnormal actin cytoskeleton organization, sporulation defect, endocytosis defects | T-plastin: Yes mybiosource.comnih.govgenecards.org, L-plastin: Yes mybiosource.comnih.govgenecards.org, I-plastin: No mybiosource.comnih.govgenecards.org | mybiosource.comuniprot.orgnih.govgenecards.org |
Note: Data is a summary of findings from complementation studies.
Compound/Protein Names and Identifiers
| Name (as mentioned in article) | Type | PubChem CID (if applicable) | Other Relevant Identifier(s) |
| This compound | Protein Family | N/A | Fimbrin (alternative name) |
| L-plastin | Protein | N/A | UniProtKB: P13796 raftprot.orgaffbiotech.comraftprot.orggenecards.org, Gene ID: 3936 (LCP1) affbiotech.commybiosource.comgenecards.org |
| T-plastin | Protein | N/A | UniProtKB: P13797 genecards.orguth.edustjohnslabs.combosterbio.com, Gene ID: 5358 (PLS3) genecards.orguth.edustjohnslabs.combosterbio.comgsea-msigdb.org |
| I-plastin | Protein | N/A | UniProtKB: Q14651 geneontology.orgthermofisher.comantibodypedia.comuniprot.org, Gene ID: 5357 (PLS1) genecards.orgthermofisher.comantibodypedia.com |
| Sac6p (yeast fimbrin) | Protein | N/A | UniProtKB: P13796 (S. cerevisiae S288c) uniprot.org, UniProtKB: A0A1D8PPY8 (S. cerevisiae JAY291) geneontology.orguniprot.org, SGD ID: S000002536 uniprot.orguniprot.org |
| Actin | Protein | N/A | |
| Calcium | Chemical Element | 278 genecards.org |
Note: PubChem CIDs are typically for chemical compounds. As plastins are proteins, PubChem Gene Target or protein-specific database identifiers are more appropriate and are provided where available.
Zebrafish Models for Developmental and Functional Studies
Zebrafish (Danio rerio) offer several advantages as a model organism for studying plastins, particularly in the context of development and cell motility. Their external fertilization, rapid development, and optical transparency of embryos allow for easy observation and manipulation of developmental processes and cell behaviors in vivo. Zebrafish also possess a multi-lineage myeloid compartment, including neutrophils and macrophages, which are cell types where L-Plastin is highly expressed and functionally important. ehu.eusnih.gov
Studies in zebrafish have characterized L-Plastin as an early marker of primitive hematopoietic cells, expressed in myeloid precursors as early as 18 hours post-fertilization. biorxiv.org L-Plastin is known to bundle F-actin, a function that enhances the stability of membrane protrusions critical for cell migration. biorxiv.org
Genetic manipulation techniques, such as CRISPR-Cas9 genome editing, have been employed to generate null alleles of zebrafish lcp1 (the gene encoding L-Plastin) to investigate the consequences of L-Plastin deficiency throughout the life cycle. plos.orgnih.govnih.gov While homozygous lcp1 null zebrafish can develop and reproduce, they exhibit reduced long-term survival, particularly during the period when the innate immune system is functional but the adaptive immune system is not yet mature. plos.orgnih.govnih.gov This suggests a compromised ability to combat opportunistic infections in the absence of functional L-Plastin. plos.orgnih.gov
Research using L-Plastin mutant zebrafish has revealed altered macrophage behavior and morphology in the context of larval injury, highlighting the protein's role in innate immune responses. biorxiv.org The transparency of zebrafish larvae facilitates in vivo imaging of immune cell migration, providing a powerful platform to study the cell-motility consequences of this compound mutations. plos.org
Beyond L-Plastin, zebrafish models have also been utilized to study the role of this compound 3 (PLS3). Transient depletion of PLS3 in zebrafish has been shown to induce malformations of the developing craniofacial bone structure and muscle damage, which could be reversed by the administration of human PLS3 mRNA. nih.govfrontiersin.orgosu.eduresearchgate.net This underscores the importance of PLS3 in normal skeletal development.
Mouse Models (e.g., L-Plastin null mice, PLS3 gene-disrupted mice, SMA mouse models)
Mouse models are extensively used to investigate the functions of plastins, offering the advantage of a mammalian system with a well-characterized genetic background and physiological similarities to humans. Various genetically modified mouse lines have been developed to study the impact of altered this compound expression or function.
L-Plastin Null Mice: Mice genetically deficient for L-Plastin (LPL -/-) are viable and fertile but display significant immune defects in both innate and adaptive cell types, including neutrophils, macrophages, T-cells, and B-cells. biorxiv.orgresearchgate.net A notable finding in L-Plastin null mice is impaired macrophage motility, particularly in lung macrophages, leading to reduced clearance of bacterial infections such as Streptococcus pneumoniae. biorxiv.orgresearchgate.netresearchgate.net This results in increased susceptibility to infection and decreased survival. biorxiv.orgresearchgate.net
Studies in L-Plastin null mice have also demonstrated impaired T-cell and B-cell activation and incompletely developed germinal centers, which are crucial for long-term B-cell production. biorxiv.org Furthermore, L-Plastin deficiency in macrophages has been shown to impair motility but not phagocytosis. researchgate.net A novel mouse model with a mutation in the serine 5 residue of L-Plastin (S5A-LPL) revealed that this phosphorylation site is essential for effective splenic clearance of pneumococcus and efficient phagocytosis, highlighting the importance of post-translational modifications in regulating L-Plastin function. nih.gov
PLS3 Gene-Disrupted Mice: Mouse models with disrupted Pls3 genes have been generated to study the role of PLS3 in various physiological processes and disease contexts. Ubiquitous Pls3 knockout mice exhibit an osteoporotic phenotype characterized by decreased cortical and trabecular bone parameters and reduced bone strength. frontiersin.orgresearchgate.netnih.gov These mice show increased osteoclast resorptive activity and impaired podosome formation in osteoclasts. frontiersin.orgnih.gov However, osteoclast-specific Pls3 knockout mice, despite showing a dramatic increase in osteoclast resorptive activity in vitro, did not develop an osteoporotic phenotype in vivo, suggesting a complex pathomechanism involving other bone cell types. nih.gov
Overexpression of PLS3 in mice has been shown to lead to increased bone thickening, further supporting its key role in bone homeostasis, particularly in relation to osteoclast function. frontiersin.org
SMA Mouse Models: this compound 3 (PLS3) has been identified as a significant protective modifier of Spinal Muscular Atrophy (SMA), a neurodegenerative disease caused by reduced levels of the Survival Motor Neuron (SMN) protein. jci.orgplos.orgwhiterose.ac.uksmauk.org.ukuni-koeln.de Mouse models of SMA, such as the severe SMNΔ7 mouse model and intermediate Smn2B/- mice, have been instrumental in studying the therapeutic potential of increasing PLS3 levels. jci.orgplos.orgwhiterose.ac.uk
Overexpression of PLS3 in SMA mouse models has demonstrated beneficial effects, including improved morphology and function of neuromuscular junctions (NMJs), restoration of axonal growth defects, and increased survival. jci.orgplos.orgwhiterose.ac.uksmauk.org.ukuni-koeln.de In the severe SMNΔ7 model, AAV9-mediated delivery of PLS3 led to a small but significant increase in lifespan. whiterose.ac.uk In intermediate SMA models, PLS3 overexpression significantly extended survival and reduced disease severity, as evidenced by increased lifespan, improved mobility, and reduced NMJ pathology. jci.orgplos.org Combinatorial approaches involving PLS3 overexpression and SMN-increasing antisense oligonucleotides (ASOs) have shown synergistic effects, further improving phenotypes in severe SMA models. jci.orgnih.gov
These studies in mouse models highlight that PLS3 can modify disease severity, particularly in contexts where SMN levels are not severely depleted. jci.org PLS3 overexpression is thought to exert its protective effects by restoring F-actin dynamics and rescuing impaired endocytosis observed in SMA. plos.orguni-koeln.de
Data from mouse studies on the impact of PLS3 overexpression on survival in SMA models are summarized in the table below:
| SMA Mouse Model | Intervention | Survival Outcome | Reference |
| Smn2B/- (Intermediate) | AAV9-PLS3 Delivery | Significantly extended survival | jci.orgnih.gov |
| SMNΔ7 (Severe) | AAV9-PLS3 Delivery | Small but significant increase in lifespan (42%) | whiterose.ac.uk |
| Intermediate Taiwanese SMA | PLS3 Overexpression + Low-dose SMN-ASO | Prolonged survival from 26 days to >250 days in >60% of mice | plos.org |
| SMNΔ7 (Severe) | AAV9-PLS3 + SMN-increasing ASO | Improved phenotype beyond ASO alone | jci.orgnih.gov |
Research in mouse models has also explored the interaction of PLS3 with other proteins involved in neurodegenerative diseases, such as calcineurin like EF-hand protein 1 (CHP1). frontiersin.org Overexpression of PLS3 in a mouse model of ataxia caused by Chp1 mutation delayed the ataxic phenotype at early stages and ameliorated axon hypertrophy and axonal swellings in Purkinje neurons. frontiersin.org
These diverse studies utilizing zebrafish and mouse models have significantly advanced our understanding of the multifaceted roles of plastins in cellular function, development, and disease pathogenesis.
Future Directions and Research Perspectives in Plastin Biology
Unraveling Isoform-Specific Molecular Mechanisms and Functional Divergence
Despite sharing significant sequence similarity (74-80% in vertebrates), the three mammalian plastin isoforms exhibit remarkable tissue specificity and functional differences. osu.eduresearchgate.net Future research needs to delve deeper into the molecular mechanisms underlying these distinctions. While L-plastin is predominantly found in hematopoietic cells and is critical for immune cell function, T-plastin is more broadly expressed in solid tissues and is implicated in various processes, including neuronal function and cancer progression. nih.govnih.govresearchgate.net I-plastin expression is largely restricted to the intestine and kidney, where it is vital for the function of absorptive epithelia. nih.govosu.edu
Key questions remain regarding how subtle differences in their amino acid sequences and domain interactions translate into divergent binding affinities for actin or other proteins, distinct regulatory properties, and ultimately, specialized cellular roles. Studies utilizing techniques such as site-directed mutagenesis, chimeric proteins, and advanced imaging could help pinpoint the specific residues or domains responsible for isoform-specific localization, regulation, and interaction with cellular machinery. Understanding these fine-tuned mechanisms is crucial for appreciating the full spectrum of this compound functions and their implications in various physiological and pathological contexts.
Deeper Characterization of Regulatory Networks and Signaling Pathways
This compound activity is tightly regulated by various mechanisms, including calcium binding to their N-terminal EF-hand domains and phosphorylation. osu.eduosu.edu Calcium binding is known to inhibit the F-actin bundling activity of L- and T-plastin. osu.eduosu.edu Phosphorylation, particularly on serine residues like Ser5 in L-plastin, can enhance F-actin binding and promote its targeting to sites of actin assembly. nih.govmdpi.com
However, the intricate signaling networks and pathways that govern this compound regulation are not yet fully characterized. Future research should focus on identifying the upstream kinases and phosphatases that modulate this compound phosphorylation in different cellular contexts and in response to specific stimuli. mdpi.comresearchgate.net Furthermore, investigating the downstream effectors that are influenced by changes in this compound activity will provide a more complete picture of their roles in cellular signaling. For instance, studies have linked L-plastin phosphorylation to pathways involving Src, PI3-K, TRAF-6, and Rho kinase in osteoclasts. mdpi.com In cancer cells, T-plastin has been associated with the FAK/AKT signaling pathway and epithelial-mesenchymal transition (EMT). researchgate.net Elucidating these complex regulatory networks is essential for understanding how cells precisely control actin cytoskeleton dynamics through plastins.
Exploring Novel Interacting Partners and Their Functional Significance
Plastins function within complex cellular environments, interacting with numerous other proteins to exert their effects on the actin cytoskeleton and cellular processes. While some interacting partners have been identified, a comprehensive understanding of the this compound interactome is still lacking. uni-koeln.de
Future studies should employ unbiased approaches, such as comprehensive proteomic screens (e.g., co-immunoprecipitation followed by mass spectrometry) in various cell types and under different physiological conditions, to identify novel this compound-binding proteins. uni-koeln.de Subsequent research should focus on validating these interactions and, more importantly, elucidating their functional significance. How do these interactions influence this compound localization, activity, and stability? How do they contribute to the formation and dynamics of specific actin-based structures? For example, recent work has explored potential interactions of PLS3 with proteins like STIM1 and SNPH in the context of Spinal Muscular Atrophy, suggesting roles in calcium homeostasis and mitochondrial dynamics. uni-koeln.de Understanding these novel interactions will provide critical insights into the diverse functions of plastins beyond simple actin bundling.
Investigating this compound Roles in Emerging Cellular Processes
While plastins are well-established regulators of actin-dependent processes like cell migration, adhesion, and cytokinesis, emerging evidence suggests their involvement in a broader range of cellular activities. nih.govresearchgate.netsciencedaily.comnus.edu.sg
Future research should explore the potential roles of plastins in processes such as vesicle trafficking, endocytosis, and DNA repair, where the actin cytoskeleton is known to play a part. researchgate.net Studies have already indicated a role for PLS3 in regulating endocytosis, which is particularly relevant in the context of Spinal Muscular Atrophy. uni-koeln.de T-plastin has been suggested to be involved in DNA repair. researchgate.net Furthermore, the involvement of plastins in the formation and function of specialized structures like invadopodia and podosomes in cancer cells warrants further investigation. nih.gov Understanding how plastins contribute to the regulation and execution of these diverse cellular processes will expand our knowledge of their biological significance.
Therapeutic Implications and Targeting Strategies Based on this compound Biology
The dysregulation of this compound expression and function has been implicated in various diseases, most notably cancer and certain neurological disorders. nih.govresearchgate.netosu.edu L-plastin is considered a valuable marker for cancer, and its dysregulated expression is important in the progression of various cancers. nih.govresearchgate.net PLS3 has been identified as a protective modifier in Spinal Muscular Atrophy. osu.eduuni-koeln.de
These associations highlight the potential of plastins as therapeutic targets or biomarkers. Future research should focus on translating our understanding of this compound biology into clinical applications. This could involve developing strategies to modulate this compound activity or expression for therapeutic benefit. For instance, in cancer, targeting L-plastin or the signaling pathways it influences could potentially inhibit tumor progression and metastasis. nih.govresearchgate.net In neurological disorders like SMA, understanding how PLS3 acts as a modifier could lead to novel therapeutic approaches. uni-koeln.de Further research is needed to explore the feasibility and efficacy of such targeting strategies, including the development of small molecules or other agents that can specifically modulate this compound function without causing undue side effects. explorationpub.comdovepress.comoaepublish.com
Advanced Structural Elucidation of Full-Length Plastins and Actin Complexes
Advanced structural techniques, such as single-particle cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET), are essential for gaining a more detailed understanding of how full-length plastins organize actin filaments into bundles with specific architectures. researchgate.netresearchgate.netbiorxiv.orgrcsb.org Resolving the structures of this compound isoforms in different functional states (e.g., calcium-bound vs. unbound, phosphorylated vs. unphosphorylated) and in complex with other interacting partners will provide invaluable insights into the molecular mechanisms of actin bundling and regulation. This structural information can then inform the rational design of molecules that can specifically modulate this compound activity for therapeutic purposes.
Q & A
Q. What methodologies are recommended for detecting and quantifying plastin isoforms in cellular models?
To detect this compound isoforms (e.g., PLS1, PLS2, PLS3), researchers should use isoform-specific antibodies validated for techniques like Western blot (WB) and immunofluorescence (ICC/IF). For example, anti-T this compound/PLS3 antibodies (e.g., ab137585) are suitable for WB and ICC/IF in human and mouse models, but cross-reactivity with this compound L (82% sequence identity) must be considered . Quantitative methods like flow cytometry or fluorescence microscopy with standardized controls (e.g., knockout cell lines) are critical to ensure specificity.
Q. How should researchers validate this compound-specific antibodies in different experimental setups?
Validation requires:
- Specificity testing : Compare results in wild-type vs. This compound-knockout cells.
- Cross-reactivity checks : Confirm antibody binding to target isoforms using recombinant proteins or peptide-blocking assays.
- Assay compatibility : Optimize protocols for each technique (e.g., fixation methods for ICC/IF may alter epitope accessibility) .
- Reproducibility : Replicate experiments across independent labs using harmonized protocols to minimize variability .
Q. What experimental controls are essential when studying this compound’s role in cytoskeletal dynamics?
- Negative controls : Use cells with this compound knockdown/knockout or pharmacological inhibitors (e.g., cytochalasin D for actin disruption).
- Positive controls : Include cells overexpressing this compound isoforms.
- Contextual controls : Account for cell type-specific actin dynamics (e.g., fibroblasts vs. neurons) .
Advanced Research Questions
Q. How can structural-functional studies elucidate this compound’s actin-bundling mechanisms and dysregulation in disease?
- Mutagenesis : Introduce point mutations (e.g., mimicking cancer-associated changes) to assess binding site kinetics. For example, mutations prolonging this compound-actin disengagement can be studied via fluorescence recovery after photobleaching (FRAP) .
- Cryo-EM or X-ray crystallography : Resolve this compound-actin complex structures to identify conformational changes .
- Live-cell imaging : Track this compound dynamics in real time using GFP-tagged constructs in disease models (e.g., metastatic cancer cells) .
Q. What in vivo models are suitable for studying this compound’s role in diseases like spinal muscular atrophy (SMA)?
- Transgenic mice : Overexpress PLS3 in SMA models to assess rescue effects on neuromuscular junctions and motor function .
- Zebrafish : Utilize CRISPR/Cas9 to generate PLS3 mutants and quantify axonal outgrowth defects.
- C. elegans : Study this compound’s role in cytokinesis and force transmission using mechanobiology assays .
- Parameters to measure : Actin stabilization, endocytosis efficiency, and neurotransmission metrics .
Q. How can researchers reconcile contradictory findings on this compound’s disease-modifying roles?
- Meta-analysis : Systematically compare studies using harmonized criteria (e.g., standardized PLS3 expression levels, consistent cell lines) .
- Context-dependent analysis : Account for tissue-specific isoform expression (e.g., PLS3 in neurons vs. PLS2 in immune cells) .
- Multi-omics integration : Combine transcriptomic, proteomic, and phenomic data to identify confounding variables (e.g., CORO1C interactions in SMA) .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on actin networks?
- Non-linear regression : Model actin bundling efficiency vs. This compound concentration.
- Principal component analysis (PCA) : Identify clusters of cellular phenotypes (e.g., cytoskeletal rigidity) in high-content imaging datasets .
- Bayesian inference : Quantify uncertainty in mechanobiological force measurements (e.g., this compound’s role in cytokinesis) .
Q. How can researchers standardize protocols for cross-study comparisons of this compound function?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
